Butyl isodecyl phthalate
Description
Contextualization of Phthalate (B1215562) Esters as Environmental Contaminants
Phthalate esters, commonly known as phthalates, are a group of synthetic chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). wikipedia.org Due to their widespread application in a vast array of consumer and industrial products—including flooring, wall coverings, food packaging, and medical devices—phthalates have become ubiquitous in modern society. greenfacts.orgresearchgate.net
A critical aspect of their environmental chemistry is that phthalates are not chemically bound to the polymer matrix. researchgate.netiwaponline.com This weak bonding allows them to be released into the environment throughout the lifecycle of the product, from manufacturing and use to disposal. greenfacts.orgiwaponline.com The primary pathways of release include leaching into liquids, volatilization into the air, and abrasion from plastic surfaces. researchgate.net Consequently, phthalate esters are frequently detected as persistent organic pollutants in various environmental compartments, including the atmosphere, water bodies, soil, and sediment. researchgate.netnih.gov Their presence in the environment is a significant concern due to their potential to bioaccumulate and biomagnify in food webs. sfei.org
Significance of Butyl Isodecyl Phthalate within the Broader Phthalate Class
This compound (BIDP) is classified as a high molecular weight phthalate. Its chemical structure features a butyl group and a branched isodecyl group esterified to a phthalic acid backbone, which distinguishes it from other phthalates with different alkyl chain configurations. This specific structure imparts desirable properties for its use as a plasticizer in industrial applications, offering flexibility and durability to polymers like PVC.
The significance of BIDP within the extensive phthalate family stems from its specific applications and its distinct environmental behavior compared to more commonly studied phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP). researchgate.netnih.gov While lower molecular weight phthalates have faced increasing regulatory scrutiny and restrictions due to health concerns, higher molecular weight phthalates like BIDP have been considered as replacements in some applications. wikipedia.org This shift necessitates a focused understanding of BIDP's environmental fate and transport.
Historical Overview of Phthalate Research in Environmental Sciences
The use of phthalates as plasticizers dates back to the 1930s, and their large-scale production and incorporation into a multitude of products have led to their continuous release into the environment for decades. frontiersin.org Initial research in environmental sciences focused on the detection and quantification of the most abundant phthalates, such as DEHP and DBP, in various environmental media. researchgate.netnih.gov These early studies established the ubiquitous nature of phthalate contamination.
Over time, research has evolved to investigate the environmental fate of these compounds, including their degradation pathways. mst.dk Studies have explored processes like biodegradation, photodegradation, and hydrolysis to determine their persistence in the environment. wikipedia.orgresearchgate.net The development of more sophisticated analytical techniques has enabled the detection of a wider range of phthalates and their metabolites at increasingly lower concentrations, providing a more comprehensive picture of their environmental distribution. nih.govnih.gov
Current Research Landscape and Emerging Academic Challenges for this compound
The current research landscape for this compound is focused on several key areas. A primary challenge is to fully characterize its environmental fate and persistence. While it is known to undergo biodegradation, the rates and mechanisms can vary significantly depending on environmental conditions. For instance, microbial action in soil and water can degrade BIDP with a half-life of 10–30 days under aerobic conditions, but this process is slower in anaerobic environments.
Another emerging area of research is the development of more sensitive and specific analytical methods for detecting BIDP and its metabolites in complex environmental matrices. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for this purpose.
Furthermore, there is a growing interest in understanding the complete lifecycle of BIDP, from its industrial production and use to its ultimate environmental fate. This includes quantifying its release from various products and modeling its transport and distribution in the environment. A significant academic challenge lies in distinguishing the environmental risks of BIDP from other phthalates, which requires specific toxicological data that is currently limited for this particular compound.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H34O4 | nih.gov |
| Molecular Weight | 362.5 g/mol | nih.gov |
| IUPAC Name | 1-O-butyl 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate | nih.gov |
| XLogP3 | 7.7 | nih.gov |
Table 2: Environmental Fate and Degradation of this compound
| Process | Details | Reference |
| Biodegradation | Degraded by microbial action in soil and water via esterases and cytochrome P450 oxidases. Half-life is 10–30 days in aerobic soil. | |
| Hydrolysis | Hydrolyzes in aqueous environments to form phthalic acid, butanol, and isodecanol. The rate is slower than smaller phthalates due to steric hindrance. | |
| Photodegradation | Undergoes photolytic cleavage under UV light, producing phthalic acid derivatives, aldehydes, and ketones. | |
| Thermal Degradation | Decomposes at temperatures above 200°C, forming phthalic anhydride (B1165640) and branched alkenes. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-butyl 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-4-5-16-25-21(23)19-14-10-11-15-20(19)22(24)26-17-12-8-6-7-9-13-18(2)3/h10-11,14-15,18H,4-9,12-13,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVNHINTOHPELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873283 | |
| Record name | Butyl 8-methylnonyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-18-9, 42343-36-2 | |
| Record name | Butyl 8-methylnonyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl isodecyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042343362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalic acid, butyl 8-methylnonyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl 8-methylnonyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl isodecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Pathways and Industrial Generation of Butyl Isodecyl Phthalate
Fundamental Esterification Mechanisms for Phthalate (B1215562) Ester Formation
The synthesis of phthalate esters, including Butyl Isodecyl Phthalate, is fundamentally achieved through the process of esterification. The most common industrial method involves the reaction of phthalic anhydride (B1165640) with one or more alcohols. wikipedia.orgmdpi.com This reaction is a type of nucleophilic acyl substitution and typically proceeds in a two-step sequence.
In the first step, the alcohol reacts with phthalic anhydride to form a monoester. This initial reaction is relatively fast as the alcohol attacks one of the carbonyl carbons of the anhydride ring, causing it to open and form a monoalkyl phthalate, which contains one ester group and one carboxylic acid group. wikipedia.org
C₆H₄(CO)₂O + R'OH → C₆H₄(CO₂R')(CO₂H) C₆H₄(CO₂R')(CO₂H) + R''OH ⇌ C₆H₄(CO₂R')(CO₂R'') + H₂O
Acid catalysts are almost always required to achieve practical reaction rates for the second esterification step. mdpi.com The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the second alcohol. Alternative approaches using high-temperature, high-pressure water as both a solvent and catalyst have also been explored, representing a "green chemistry" approach. cu.edu.tr
Precursor Compounds and Reactant Optimization in this compound Synthesis
The synthesis of the mixed ester this compound specifically requires three precursor compounds:
Phthalic Anhydride (C₈H₄O₃): The acidic foundation of the ester.
n-Butanol (C₄H₁₀O): The alcohol providing the butyl ester group. wikipedia.org
Isodecanol (C₁₀H₂₂O): A branched-chain alcohol that provides the isodecyl ester group.
The production is a direct esterification process where phthalic anhydride is reacted with a mixture of n-butanol and isodecyl alcohol. To maximize the yield of the desired diester and minimize side reactions, reactant concentrations and reaction conditions are carefully controlled. A stoichiometric excess of the alcohols is typically used to shift the reaction equilibrium towards the product side.
Optimization of the synthesis involves managing several key parameters, as detailed in the table below for conventional acid-catalyzed processes.
Table 1: Typical Reaction Parameters for Phthalate Ester Synthesis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Molar Ratio | 1 : 2.5–3.5 (Anhydride:Total Alcohols) | To drive the reaction equilibrium towards the formation of the diester product. |
| Catalyst | Sulfuric Acid, p-Toluenesulfonic acid, Organometallic compounds (e.g., titanates, tin alkoxides) | To increase the rate of the second esterification step. Titanate catalysts can reduce the formation of ether byproducts. wikipedia.org |
| Catalyst Loading | 1–2 wt% relative to phthalic anhydride | To provide sufficient catalytic activity without causing excessive side reactions or purification challenges. |
| Temperature | 150–200°C | To achieve a sufficient reaction rate and facilitate the removal of water via azeotropic distillation. wikipedia.org |
| Pressure | Atmospheric or slight vacuum | To control the boiling point of the mixture and aid in water removal. |
| Byproduct Removal | Azeotropic distillation | To continuously remove water, which is a product of the reaction, thereby preventing the reverse reaction (hydrolysis). |
The use of specific catalysts like tetra-alkyl titanates is a key optimization strategy, particularly for long-chain phthalates, as it can lead to a cleaner product with fewer dialkyl ether byproducts compared to traditional Brønsted acids like sulfuric acid.
Industrial Production Processes and Associated Environmental Release Vectors
The industrial production of phthalates like this compound is conducted in large-scale batch reactors. The process generally involves charging the reactor with phthalic anhydride and the alcohol mixture, followed by the addition of the catalyst. The mixture is heated under agitation, and the water of reaction is distilled off. After the reaction reaches completion (monitored by measuring the acid value of the mixture), the excess alcohol is recovered by distillation. The crude ester product then undergoes purification steps, which typically include neutralization of the acidic catalyst, washing with water, and final stripping under vacuum to remove any remaining volatile impurities.
Environmental releases can occur at several stages of the product lifecycle. greenfacts.org
Production Facilities: The primary release vector from manufacturing sites is through wastewater. greenfacts.orgresearchgate.net This wastewater may contain unreacted raw materials, the phthalate product itself, and byproducts from the synthesis. Atmospheric emissions can also occur, though they are generally less significant than aqueous releases. greenfacts.org
Processing and Compounding: When this compound is mixed with polymers like PVC, releases to both air and wastewater can occur at the processing facility. greenfacts.org
Product Use and Disposal: As a plasticizer, this compound is not chemically bonded to the polymer matrix. umweltbundesamt.de Consequently, it can be slowly released from the final products over their lifetime through leaching into liquids or diffusion into the air. umweltbundesamt.deuml.edu The disposal of products in landfills is another long-term, diffuse source of environmental release. uml.edu It is estimated that for many common phthalates, the majority of environmental release occurs during the use phase of the products rather than during manufacturing. umweltbundesamt.de
Analogous Synthetic Routes for Related Branched Phthalate Esters
The synthetic methodology for this compound is analogous to that used for other high molecular weight and branched phthalate esters, which are also widely used as plasticizers.
Diisodecyl Phthalate (DIDP) and Diisononyl Phthalate (DINP): These are two of the most common high molecular weight phthalates. Their synthesis is very similar to that of other phthalates, involving the direct esterification of phthalic anhydride with isodecyl alcohol or isononyl alcohol, respectively. mdpi.com The reaction conditions, including the use of catalysts like titanates and temperature ranges, are comparable.
Diisotridecyl Phthalate (DTDP): This is another high-molecular-weight plasticizer produced from phthalic anhydride and isotridecyl alcohol. google.com Its synthesis follows the same fundamental esterification principles, aiming for low volatility and high permanence in the final product.
Long-Chain Linear Phthalates: Esters based on linear alcohols, such as di(decyl, lauryl, myristyl) phthalate, are also produced via similar esterification routes. google.com These compounds are valued for their performance at low temperatures.
The choice of alcohol (linear vs. branched, chain length) is the primary variable that determines the final properties of the phthalate ester, but the underlying synthetic chemistry remains consistent. google.com The development of alternative ester plasticizers, such as those based on benzoic acid (benzoates) or cyclohexanedicarboxylic acid, also often employs similar esterification or transesterification techniques, reacting the respective acid or its derivative with branched alcohols like isodecanol.
Environmental Occurrence and Distribution Dynamics of Butyl Isodecyl Phthalate
Analytical Detection and Quantification of Diisodecyl Phthalate (B1215562) in Environmental Matrices
The detection of high molecular weight phthalates like Diisodecyl Phthalate (DIDP) in environmental samples presents analytical challenges due to their ubiquitous presence in laboratory materials, leading to a high risk of sample contamination. cdc.gov Rigorous quality control measures, including the use of phthalate-free equipment and solvents, are essential for accurate quantification. cdc.gov The primary analytical methods involve chromatography coupled with mass spectrometry.
Commonly employed techniques for analyzing phthalates in various environmental media include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.net Sample preparation is a critical step and often involves liquid-liquid extraction (LLE), solid-phase extraction (SPE), or Soxhlet extraction to isolate and concentrate the analytes from the sample matrix. researchgate.net Given the complexity of environmental samples, a clean-up step is often necessary to remove interfering substances.
The analysis of DIDP in aquatic systems requires sensitive and specific methods to detect the low concentrations typically found in water and to handle the complex matrix of sediments and wastewater.
Surface Water and Groundwater: Due to its low water solubility, DIDP concentrations in surface and groundwater are generally low. Detection often requires pre-concentration steps. Analytical methods like GC-MS are used for quantification. researchgate.net
Wastewater and Sediments: DIDP's hydrophobic nature causes it to adsorb strongly to suspended solids and organic matter. nih.gov Consequently, it is frequently detected in wastewater sludge and sediments. nih.gov Studies investigating the fate of phthalates in wastewater treatment plants (WWTPs) have found that high molecular weight phthalates like DIDP are predominantly removed from the water phase by partitioning into the sludge. One study found that over 99% of the Diisononyl Phthalate (DINP) and DIDP in sludge were attributed to these two compounds and Bis(2-ethylhexyl) Phthalate (DEHP). Total phthalate ester concentrations in sludge from seven WWTPs ranged from 7.4 to 138.6 mg/kg dry weight.
The fate of DIDP during wastewater treatment can be variable. While aerobic treatment is generally effective at degrading many phthalates, anaerobic digestion may result in no significant change or even an increase in DIDP concentrations in some cases.
Table 1: Analytical Methods for Phthalate Detection in Aquatic Systems
| Analytical Technique | Matrix | Key Features |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Wastewater, Sediment, Sludge | High sensitivity and specificity, widely used for phthalate analysis. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Water, Wastewater | Effective for a range of phthalates, including high molecular weight compounds. |
| Solid-Phase Extraction (SPE) | Water, Wastewater | Commonly used for sample pre-concentration and clean-up. |
| Liquid-Liquid Extraction (LLE) | Water, Wastewater | A traditional method for extracting organic compounds from aqueous samples. |
With a low vapor pressure, DIDP is expected to exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. nih.gov Indoor environments often exhibit higher concentrations of DIDP than outdoor environments due to off-gassing from consumer products. ca.gov
Air Sampling: The determination of DIDP in workplace air can be achieved by sampling air through a filter and a polyurethane foam tube, followed by desorption with a solvent like 1,4-dioxane (B91453) and analysis by GC-MS. researchgate.net
Indoor Dust: DIDP can be released from products and accumulate in indoor dust. ca.gov Analysis of dust samples provides an important measure of indoor exposure to this compound.
The atmospheric half-life of DIDP is estimated to be relatively short, around 15 hours, due to its reaction with photochemically-produced hydroxyl radicals. nih.gov Particulate-phase DIDP is removed from the atmosphere through wet and dry deposition. nih.gov
In terrestrial environments, DIDP is expected to be largely immobile due to its strong adsorption to soil organic matter.
Soil: The strong binding of DIDP to soil particles limits its mobility and leaching potential. greenfacts.org Biodegradation in soil is considered a slow process, with an estimated half-life of 300 days. greenfacts.org Analytical methods for soil samples typically involve extraction with an organic solvent followed by GC-MS analysis.
Landfills: As many products containing DIDP end up in landfills, leachate can be a source of this compound to the environment. However, due to its properties, DIDP is likely to remain adsorbed to the solid waste matrix. It is expected to be persistent in the anaerobic conditions of lower landfills. epa.gov
While DIDP has a high potential for bioaccumulation based on laboratory tests, studies in animals suggest that it is rapidly metabolized and does not bioaccumulate in organisms like mammals. greenfacts.orgnih.gov
Aquatic Organisms: Aquatic organisms can be exposed to DIDP through the water column, diet, and contact with contaminated sediments. rsc.org Some studies have shown that high molecular weight phthalates can be concentrated in the bodies of certain freshwater organisms. greenfacts.org
Terrestrial Wildlife: For terrestrial mammals, evidence suggests that DIDP does not bioaccumulate due to rapid elimination. rsc.org
The analysis of DIDP in biological tissues requires robust extraction and clean-up procedures to remove lipids and other interfering substances before instrumental analysis. cdc.gov
Global and Regional Distribution Patterns of Diisodecyl Phthalate
The global production and use of DIDP as a major plasticizer suggests a widespread distribution in the environment, particularly in industrialized and populated regions. The global market for DIDP was estimated at approximately USD 1.6 billion in 2023 and is projected to grow, indicating its continued widespread use. datahorizzonresearch.com
North America and Europe: These regions have significant construction, automotive, and consumer goods industries that utilize DIDP. datahorizzonresearch.com Consequently, environmental presence is expected, though regulatory pressures are also increasing in these areas. giiresearch.com
Asia-Pacific: With growing industrialization and economic expansion, the demand for DIDP is increasing in this region, leading to a likely increase in its environmental presence. datahorizzonresearch.com
Data from various monitoring studies, although not always specific to DIDP, show the general presence of high molecular weight phthalates in diverse environmental compartments across the globe.
Sources and Release Mechanisms into the Environment
The primary source of DIDP in the environment is its use as a plasticizer, particularly in polyvinyl chloride (PVC) products. industrialchemicals.gov.au Since DIDP is not chemically bound to the polymer matrix, it can be released throughout the product's life cycle. greenfacts.org
Manufacturing and Processing: Releases can occur during the production of DIDP and its incorporation into PVC and other materials. These releases are primarily to wastewater and air. greenfacts.org
Product Use: During the use of products containing DIDP, the compound can leach, migrate, or volatilize into the surrounding environment. ca.gov This is a major source of DIDP in indoor air and dust. ca.gov Key product categories include:
Automotive: Car interiors, undercoating, and sealants. industrialchemicals.gov.auchemexchemicals.com
Building and Construction: Flooring, roofing, wall coverings, and wire and cable insulation. industrialchemicals.gov.auchemexchemicals.com
Consumer Goods: Coated fabrics, toys, and packaging materials. industrialchemicals.gov.auchemexchemicals.com
Disposal: The disposal of DIDP-containing products in landfills is a significant long-term source of potential environmental release. epa.gov Leaching from landfills can introduce DIDP into the surrounding soil and potentially groundwater over long periods. epa.gov
Table 2: Major Industrial Applications and Release Pathways of Diisodecyl Phthalate (DIDP)
| Industrial Application | Product Examples | Primary Release Pathway |
|---|---|---|
| PVC Plasticizer | Wire & Cable Insulation, Vinyl Flooring, Automotive Interiors | Leaching and volatilization during use, disposal in landfills. |
| Adhesives and Sealants | Construction Adhesives, Automotive Sealants | Volatilization during application and use. |
| Paints and Coatings | Anti-corrosion paints, Lacquers | Volatilization and weathering from surfaces. |
| Rubber Products | Hoses, Gaskets | Leaching and abrasion during use. |
Migration and Leaching from Polymeric Products
The primary mechanism for the release of butyl isodecyl phthalate from consumer and industrial products is through migration and leaching. Phthalates are physically mixed with polymers rather than being chemically bound, allowing them to diffuse out into surrounding media like food, water, or air over time. mdpi.comyoutube.com This process is influenced by several key factors.
Research Findings:
Temperature: Higher temperatures accelerate the rate of phthalate migration. Studies on related compounds show that increased temperature enhances the leaching process from poly(vinyl chloride) (PVC) films. youtube.comnih.gov
Contact Medium: The nature of the substance in contact with the plastic significantly affects leaching. Fatty or oily substances, such as milk, butter, and oils, tend to extract phthalates more effectively than aqueous or acidic media due to the lipophilic (fat-loving) nature of these chemicals. nih.govbg.ac.rsvetdergikafkas.org
Contact Time: Longer periods of contact between the plastic and the surrounding medium generally lead to greater migration of phthalates. nih.gov
Polymer Type: The type of polymer and the concentration of the plasticizer within it also play a crucial role. Higher bulk concentrations of phthalates within a polymer matrix can lead to increased leaching rates. nih.gov
Studies quantifying the migration of various phthalates from plastic products into different solutions provide insight into this process. For instance, one study measured the release of a phthalate mixture from plastic toys and food containers into food simulants over 10 days.
| Product Category | Simulant | Total Phthalates Leached (mg/kg) after 10 days |
|---|---|---|
| Plastic Toys | Distilled Water | 54.5 |
| 3% Acetic Acid | 44.4 | |
| 10% Ethyl Alcohol | 32.3 | |
| All Categories Pooled | All Simulants Pooled | 66.2 (Toys), 37.6 (Food Containers), 27.4 (Other Goods) |
Another study investigated the leaching of DEHP from PVC and Ethylene Vinyl Acetate (EVA) medical bags into stored solutions over a year, highlighting how different polymers release plasticizers at different rates.
| Polymer Type | Leaching Behavior |
|---|---|
| PVC | DEHP found in solutions within the first days of contact. |
| EVA | Migration began only after approximately 6 months of storage. |
Industrial Discharges and Effluent Releases
A significant pathway for this compound to enter the environment is through industrial discharges and wastewater effluents. publications.gc.ca Industries that manufacture or use phthalates in the production of plastics, resins, rubber, coatings, and textiles can release these compounds into wastewater streams. allsubjectjournal.compublications.gc.ca Municipal wastewater treatment plants (WWTPs) also receive phthalates from the disposal of household products. nih.gov
Research Findings:
Wastewater Treatment Plants (WWTPs): Conventional WWTPs are not specifically designed to eliminate phthalates, and while some degradation occurs, a portion of these compounds can pass through into the final effluent. nih.gov Because of their chemical properties, many phthalates tend to adsorb onto sludge during the treatment process. nih.govinchem.org This sludge, if applied to land as fertilizer, can become a secondary source of soil contamination. mdpi.cominchem.org
Industrial Effluents: Monitoring of common effluent treatment plants (CETPs) that process wastewater from heterogeneous industries reveals the presence of various phthalate esters in both the inlet and outlet water, indicating that even after treatment, micro-quantities are released into the environment. allsubjectjournal.com
Concentrations in Wastewater: The concentrations of different phthalates can vary significantly in raw and treated sewage. For example, a study of a municipal WWTP found high concentrations of Diethyl phthalate (DEP) and DBP in the raw sewage, which were reduced after treatment. However, other phthalates were detected at lower levels. nih.gov
The following table shows the concentrations of selected phthalates measured in a municipal wastewater treatment plant, illustrating their presence in urban effluent streams.
| Phthalate Compound | Raw Sewage Concentration (ng/L) | Treated Sewage Concentration (ng/L) |
|---|---|---|
| Diethyl phthalate (DEP) | 10,097 ± 202 | Lower than raw sewage |
| Di-n-butyl phthalate (DBP) | 6,196 ± 805 | Lower than raw sewage |
| Butyl benzyl (B1604629) phthalate (BBP) | 204 ± 2 | Lower than raw sewage |
| Di(2-ethylhexyl) phthalate (DEHP) | 136 ± 0 | Lower than raw sewage |
| Di-n-octyl phthalate (DOP) | 221 ± 7 | Higher than raw sewage (in some studies) |
Atmospheric Deposition and Volatilization from Surfaces
This compound can enter the atmosphere through volatilization (evaporation) from the surfaces of plastic products and can be released during industrial processes such as from stack emissions. mdpi.comnih.gov Once in the atmosphere, these compounds can adhere to particulate matter and be transported over long distances before being deposited back onto land and water surfaces. mdpi.comresearchgate.net
Research Findings:
Volatilization: The rate of volatilization is influenced by factors such as temperature, air flow, and the surface area of the product. sci-hub.se Although many higher-molecular-weight phthalates have low vapor pressure, their widespread use results in continuous, low-level release into the air. mdpi.com
Atmospheric Transport and Deposition: Studies conducted in marine environments like the South China Sea have detected various phthalates in both the air and seawater. researchgate.netacs.org This research demonstrates that the atmosphere is a key medium for the long-range transport of these contaminants, allowing them to reach remote ecosystems. The exchange between air and sea can result in either net deposition (from air to water) or net volatilization (from water to air), depending on the specific compound and environmental conditions. researchgate.netacs.org
Atmospheric Concentrations: Air quality monitoring in urban and industrial areas typically shows higher concentrations of phthalates compared to remote or oceanic regions. nih.gov For instance, concentrations in polluted urban air can be around 300 ng/m³, while levels near oceanic regions are much lower, ranging from 0.5 to 5 ng/m³. nih.gov
Research in the South China Sea provides data on the atmospheric concentrations and deposition of several common phthalates, which can serve as a proxy for the behavior of this compound.
| Phthalate Compound | Average Air Concentration (ng/m³) | Estimated Annual Net Air-to-Sea Deposition (t/y) |
|---|---|---|
| Di-isobutyl phthalate (DiBP) | 5.18 | 1150 |
| Di-n-butyl phthalate (DnBP) | 3.94 | 920 |
| Dimethyl phthalate (DMP) | 0.74 | 470 |
| Diethyl phthalate (DEP) | 0.23 | 140 |
| Di(2-ethylhexyl) phthalate (DEHP) | 1.47 | -1020 (Net Volatilization) |
Environmental Fate and Transport Processes of Butyl Isodecyl Phthalate
Abiotic Transformation Pathways
Abiotic transformation of Butyl Isodecyl Phthalate (B1215562) primarily involves hydrolysis and photodegradation, processes that chemically alter the compound without the involvement of microorganisms.
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For phthalate esters like Butyl Isodecyl Phthalate, this process involves the breaking of the ester bonds, leading to the formation of the corresponding monoester (monobutyl or monoisodecyl phthalate) and eventually phthalic acid, along with butyl alcohol and isodecyl alcohol.
Table 1: Factors Influencing the Hydrolysis of Phthalate Esters
| Factor | Influence on Hydrolysis Rate |
| pH | Slower at neutral pH; faster under acidic or alkaline conditions nih.gov. |
| Temperature | Higher temperatures generally increase the rate of hydrolysis nih.gov. |
| Alkyl Chain Length | Longer alkyl chains tend to decrease the rate of hydrolysis calstate.edu. |
Photodegradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can occur through direct absorption of light by the chemical or indirectly through reactions with photochemically generated reactive species.
In direct photolysis, a molecule absorbs photons, leading to its excitation and subsequent chemical transformation. Phthalate esters can undergo direct photolysis, although the rate is generally considered to be slow for many phthalates under environmental conditions d-nb.info. For instance, the aqueous photolysis half-life for butyl-benzyl phthalate is reported to be greater than 100 days, and for dimethyl phthalate, it is about 3 years researchgate.netd-nb.info. While specific data for this compound is not available, it is expected to follow a similar pattern of slow direct photolysis.
Indirect photolysis is often a more significant degradation pathway for phthalates in the environment. This process is mediated by photosensitizers, which are substances that absorb light and then transfer the energy to other molecules, leading to their degradation. In natural waters, dissolved organic matter, particularly humic substances, can act as important photosensitizers nih.gov.
When humic substances absorb sunlight, they can form excited triplet states (³HS*) and generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These reactive species can then react with and degrade organic contaminants like this compound nih.gov. Studies on other phthalates have demonstrated that photolysis is a major contributor to their total abiotic degradation, and this process is often enhanced in the presence of humic substances nih.gov. For example, the degradation rate of di-isononyl phthalate (DINP), a compound structurally similar to BIDP, is significantly catalyzed by photolysis nih.gov. The presence of humic acids has been shown to shorten the half-life of di-n-butyl phthalate (DBP) in soil, indicating their role in promoting degradation mdpi.comresearchgate.net.
Photodegradation Processes in Aqueous and Atmospheric Phases
Biotic Degradation Mechanisms (Biodegradation)
Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of phthalate esters from the environment.
A wide variety of microorganisms, including bacteria and fungi, are capable of degrading phthalate esters in different environmental compartments such as water, soil, and sediments d-nb.infonih.gov. The process is generally faster and more efficient than abiotic degradation pathways d-nb.info.
The initial step in the biodegradation of phthalate esters is typically the hydrolysis of the diester to its corresponding monoesters and then to phthalic acid by the action of microbial esterases or lipases nih.gov. These intermediates are then further metabolized by the microorganisms. The rate of biodegradation is influenced by several factors, including the structure of the phthalate, temperature, pH, and the presence of other organic matter.
Phthalates with shorter alkyl chains, such as di-n-butyl phthalate (DBP), are generally degraded more rapidly than those with longer chains, like di-(2-ethylhexyl) phthalate (DEHP) nih.govnih.gov. For instance, under aerobic conditions, the half-life of DBP in river sediment has been reported to be around 2.9 days, while for DEHP it is about 14.8 days researchgate.net. Anaerobic degradation of phthalates also occurs, although it is generally slower than aerobic degradation nih.govresearchgate.net. The half-life of DBP under anaerobic conditions in river sediment was found to be 9.4 days nih.gov.
In soil, the biodegradation of phthalates is also a significant process. Studies have shown that indigenous microorganisms can effectively remove DBP and DEHP from soil, with degradation being influenced by factors such as pH and temperature researchgate.net. The optimal conditions for the degradation of di-n-butyl phthalate by the bacterium Sphingobium sp. were found to be 30°C and a pH of 7.0 nih.govmdpi.com.
Table 2: Half-lives of Selected Phthalate Esters in Different Environmental Compartments
| Phthalate Ester | Environmental Compartment | Condition | Half-life |
| Di-n-butyl phthalate (DBP) | River Sediment | Aerobic | 2.9 days researchgate.net |
| Di-n-butyl phthalate (DBP) | River Sediment | Anaerobic | 9.4 days nih.gov |
| Di-(2-ethylhexyl) phthalate (DEHP) | River Sediment | Aerobic | 14.8 days researchgate.net |
| Di-(2-ethylhexyl) phthalate (DEHP) | River Sediment | Anaerobic | 25.7 days nih.gov |
| Butylbenzyl phthalate (BBP) | Aerobic Surface Water | Aerobic | 1–7 days nih.gov |
| Di-isononyl phthalate (DINP) | Aqueous Phase (Sunlight) | Photolysis + Hydrolysis | 32–140 days nih.gov |
Note: Data for this compound is not specifically available; the table presents data for structurally similar phthalates to provide an indication of expected behavior.
Factors Influencing Biodegradation Rates and Efficiency
The rate and extent of this compound biodegradation are controlled by a combination of environmental conditions and the molecular properties of the compound itself.
The molecular structure of a phthalate ester, particularly the nature of its alkyl side chains, is a primary determinant of its biodegradability. nih.gov Research consistently shows that the rate of biodegradation decreases as the length of the alkyl chain increases. researchgate.netnih.govresearchgate.net Phthalates with short, linear alkyl chains, such as dimethyl phthalate (DMP) and diethyl phthalate (DEP), are degraded relatively quickly. nih.govresearchgate.net In contrast, long-chain phthalates like di(2-ethylhexyl) phthalate (DEHP) are more resistant to microbial attack. nih.govnih.gov
| Phthalate Ester | Abbreviation | Alkyl Chains | Relative Biodegradation Rate | Reference |
|---|---|---|---|---|
| Diethyl Phthalate | DEP | 2 x Ethyl (C2, linear) | Rapid | nih.govresearchgate.net |
| Di-n-butyl Phthalate | DBP | 2 x n-Butyl (C4, linear) | Rapid | nih.govresearchgate.net |
| This compound | BIDP | 1 x Butyl (C4), 1 x Isodecyl (C10, branched) | Intermediate (Predicted) | N/A |
| Di(2-ethylhexyl) Phthalate | DEHP | 2 x 2-Ethylhexyl (C8, branched) | Slow | nih.govresearchgate.netnih.gov |
Environmental Parameters: pH, Temperature, and Oxygen Availability
The persistence and degradation rate of this compound in the environment are significantly influenced by key abiotic factors, including pH, temperature, and the availability of oxygen. While specific data for this compound is limited, research on structurally similar phthalate esters provides insight into its likely behavior under varying environmental conditions.
pH: The optimal pH for the microbial degradation of many phthalates is typically in the neutral to slightly alkaline range. Studies on di-n-butyl phthalate (DBP) and other phthalates show that degradation efficiency is highest between pH 6.0 and 8.0. For instance, a versatile phthalate-degrading bacterium, Gordonia sp., exhibited very high degradation in a pH range of 6.0–8.0, with efficiency dropping in more acidic or alkaline conditions nih.gov. Another study found the optimal degradation for a bacterial strain occurred at a pH of 10.0 nih.gov. This suggests that the degradation of this compound is likely most efficient in neutral aquatic and soil environments.
Temperature: Temperature plays a critical role in the rate of biodegradation. For most phthalate-degrading microorganisms, the optimal temperature is in the mesophilic range, typically around 30°C. Research on butyl benzyl (B1604629) phthalate (BBP) demonstrated that biodegradation was considerably slower in cold water; it was almost completely degraded after 7 days at 20°C but showed no degradation after 10 days at 4°C nih.gov. Similarly, Gordonia sp. achieved complete degradation of various phthalates at 30°C, with efficiency decreasing at temperatures below 28°C nih.gov. Some strains have shown high efficiency in a broader range, from 25°C to 40°C, with an optimum at 40°C nih.gov. This indicates that this compound will persist longer in colder climates and seasons.
Oxygen Availability: The presence of oxygen is a determining factor for the metabolic pathways used by microorganisms to degrade phthalates. Aerobic degradation is generally rapid and is considered the principal mechanism for phthalate removal in surface waters, soil, and activated sludge nih.gov. Under aerobic conditions, phthalate esters are typically hydrolyzed to phthalic acid and the corresponding alcohols, which are then further mineralized d-nb.infonih.gov. Anaerobic degradation also occurs, particularly in environments like sediments and landfills, but it is generally a slower process nih.govnih.gov. For some phthalates, the potential for anaerobic biodegradation is widespread, with degradation proceeding via first-order kinetics after a lag phase nih.gov. Therefore, this compound is expected to degrade more rapidly in oxygen-rich environments compared to anoxic or anaerobic settings like deep sediments.
| Environmental Parameter | Optimal Range for Phthalate Degradation | Impact on this compound Fate |
|---|---|---|
| pH | 6.0 - 8.0 (Neutral to slightly alkaline) nih.gov | Degradation is fastest in neutral soils and water; slower in highly acidic or alkaline conditions. |
| Temperature | 30°C - 40°C (Mesophilic range) nih.govnih.gov | Persistence increases significantly in colder environments and seasons. |
| Oxygen Availability | Aerobic conditions favored | Rapid degradation in oxygenated surface waters and soils; slower, but still possible, in anaerobic sediments. nih.govnih.gov |
Bioavailability and Sorption to Environmental Matrices
Bioavailability, which dictates the fraction of a chemical that is available for uptake by organisms, is a critical factor in the environmental fate of this compound. For hydrophobic organic compounds like phthalates, bioavailability is intrinsically linked to their tendency to sorb (adsorb or absorb) to environmental matrices such as soil, sediment, and dissolved organic matter.
The adsorption of phthalate esters strongly influences their mobility, stability, and bioavailability in the environment wur.nl. Generally, as sorption to soil or sediment particles increases, the concentration of the chemical freely dissolved in the pore water decreases. This dissolved phase is what is most readily available to microorganisms for degradation and to other organisms for uptake. Consequently, strong sorption reduces the bioavailability of phthalates, slowing their degradation rate and reducing their potential for biological uptake wur.nl.
Microbial Community Composition and Adaptation
Microbial degradation is the most significant and effective process for the elimination of phthalate esters from the environment, far outpacing abiotic processes like hydrolysis or photolysis d-nb.info. A wide diversity of microorganisms, including aerobic, facultatively anaerobic, and strictly anaerobic bacteria, are capable of degrading phthalates d-nb.infonih.gov.
Numerous bacterial genera have been identified with the ability to break down various phthalates, including Pseudomonas, Gordonia, Bacillus, Arthrobacter, Rhodococcus, and Mycobacterium nih.govnih.govepa.gov. These microbes can utilize phthalate esters as a sole source of carbon and energy.
The primary step in the biodegradation pathway under both oxic and anoxic conditions is the initial hydrolysis of the phthalate diester by esterase enzymes d-nb.infonih.gov. This enzymatic action cleaves the ester bonds, releasing the phthalate monoester and subsequently phthalic acid, along with the corresponding alcohols (in this case, butanol and isodecanol). The resulting phthalic acid is a central intermediate that is then funneled into different degradation pathways depending on oxygen availability nih.gov.
Aerobic Pathway: Aerobic bacteria introduce hydroxyl groups to the aromatic ring of phthalic acid using dioxygenase enzymes, which facilitates ring cleavage and eventual mineralization to carbon dioxide and water nih.govnih.gov.
Anaerobic Pathway: Anaerobic bacteria activate phthalic acid by converting it to a thioester (phthaloyl-CoA), which is then decarboxylated to benzoyl-CoA, a central intermediate in anaerobic aromatic degradation pathways nih.gov.
Microbial communities in contaminated environments can adapt over time, leading to enhanced degradation rates. Repeated exposure to phthalates can select for and enrich populations of bacteria that are efficient degraders.
Sorption and Desorption Dynamics in Environmental Compartments
Interaction with Soil Organic Matter and Sediments
The movement and distribution of this compound in the environment are largely controlled by its sorption to soil and sediment particles. As a hydrophobic compound, it has a strong affinity for the organic fraction of these matrices.
The primary mechanism for the sorption of phthalates to soil and sediment is the interaction with soil organic matter (SOM) and sediment organic matter mdpi.com. Key processes involved include:
Hydrophobic Partitioning: Phthalates tend to move from the aqueous phase into the non-polar, organic phase provided by humic substances in soil and sediment nih.govnih.gov.
Hydrogen Bonding and Other Interactions: Besides hydrophobic interactions, hydrogen bonding can also contribute to the sorption of phthalate esters nih.gov.
The organic matter content of the soil or sediment is a key determinant of its sorption capacity; higher organic content leads to stronger sorption mdpi.comnih.gov. Studies on di-n-butyl phthalate (DBP) have shown that it is strongly adsorbed to humic acid, a major component of SOM nih.gov. The sorption process is also influenced by soil and sediment properties such as particle size, surface area, and pore volume nih.gov. Generally, sorption is inversely associated with particle size, meaning finer particles like clay and silt, which often have higher organic matter content, exhibit greater sorption nih.goveduhk.hk.
Binding to Sewage Sludge
In wastewater treatment plants (WWTPs), phthalates are effectively removed from the aqueous phase through two main processes: microbial degradation and sorption to sludge. Due to their hydrophobicity and low water solubility, phthalates like this compound have a high tendency to adsorb to suspended organic matter in wastewater nih.gov. This process partitions the chemical from the liquid effluent into the solid phase, which settles out to become sewage sludge or activated sludge nih.govepa.govnih.gov.
Studies have shown that a significant percentage of higher molecular weight phthalates entering a WWTP becomes associated with suspended solids and is subsequently transferred to the sludge epa.gov. While significant degradation can occur within the activated sludge due to high microbial activity, the sludge itself can become a sink, concentrating phthalates to levels much higher than those in the wastewater influent nih.gov.
| Environmental Compartment | Primary Sorption Matrix | Key Interaction Mechanisms | Governing Factors |
|---|---|---|---|
| Soil & Sediment | Soil/Sediment Organic Matter (SOM) mdpi.com | Hydrophobic Partitioning, H-Bonding nih.govnih.gov | Organic Matter Content, Particle Size, Surface Area nih.gov |
| Wastewater/Sewage | Suspended Solids / Activated Sludge nih.govepa.gov | Adsorption to Organic Particulates | Compound Hydrophobicity, Solids Concentration |
Long-Range Environmental Transport Potential
Long-range environmental transport refers to the ability of a chemical to travel significant distances from its source via air or water currents, potentially contaminating remote ecosystems.
Atmospheric Transport Considerations
The potential for a chemical to undergo long-range atmospheric transport is governed by its volatility, its persistence in the atmosphere, and its partitioning between the gas phase and atmospheric particles. As a HMWPE, this compound has a relatively high molecular weight, which corresponds to low volatility, or a reduced tendency to evaporate into the air researchgate.net.
While their low volatility limits their entry into the atmosphere, HMWPEs that do become airborne tend to adsorb onto particulate matter aaqr.org. This association with particles can facilitate transport over distances, but also enhances their removal from the atmosphere via dry and wet deposition.
Crucially, the atmospheric persistence of HMWPEs appears to be limited. Based on data for analogous compounds, the estimated atmospheric half-life for DIDP is approximately 0.6 days, and for DINP, it is 0.7 days greenfacts.orggreenfacts.org. This suggests that they are degraded relatively quickly by atmospheric chemical reactions. A screening study in Sweden concluded that long-range atmospheric transport of iso-phthalates like DINP and DIDP does not appear to be a major environmental pathway diva-portal.org. Therefore, significant long-range atmospheric transport of this compound is considered unlikely.
Advanced Analytical Methodologies for Butyl Isodecyl Phthalate Quantification and Characterization
Chromatographic Techniques in Phthalate (B1215562) Analysis
Chromatography is the cornerstone of phthalate analysis, enabling the separation of these structurally similar compounds from complex sample matrices and from each other. Gas chromatography and high-performance liquid chromatography are the most prevalently used techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas chromatography combined with mass spectrometry (GC-MS) is a powerful and widely used platform for the determination of phthalates due to its simplicity, speed, and the definitive structural information provided by mass spectra. gcms.czrestek.com This technique is essential for separating volatile and semi-volatile compounds like Butyl Isodecyl Phthalate from a mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns. nih.govthermofisher.com
The selection of an appropriate GC column stationary phase is critical for achieving the necessary chromatographic resolution in phthalate analysis. gcms.czrestek.com The structural similarity among different phthalates necessitates a stationary phase that can effectively differentiate between them to prevent coelution. gcms.cz For complex mixtures of phthalates, which often include isomers, specialized columns are required.
Research comparing various stationary phases has shown that Rtx-440 and Rxi-XLB columns provide the best resolution for comprehensive phthalate mixtures. gcms.czrestek.com These phases can successfully separate a large number of phthalates, including this compound, from other common plasticizers. gcms.cz The optimization of GC parameters, such as the temperature program and carrier gas flow rate, is also crucial to maximize separation efficiency and achieve baseline resolution for most compounds. gcms.czrestek.com
Table 1: Comparison of Select GC Stationary Phases for Phthalate Analysis
| Stationary Phase | General Type | Performance Highlights for Phthalate Separation | Reference |
|---|---|---|---|
| Rtx-440 | Fused Silica | Provides excellent resolution for complex mixtures of up to 37 phthalates. | gcms.czrestek.com |
| Rxi-XLB | Fused Silica | Shows superior separation performance, comparable to Rtx-440. | gcms.czrestek.com |
| Rxi-5ms | Fused Silica (5% diphenyl / 95% dimethyl polysiloxane) | Good general-purpose column; may show coelution for certain pairs like bis(2-ethylhexyl) phthalate and dicyclohexyl phthalate. | gcms.czrestek.com |
| Rtx-50 | Fused Silica (50% diphenyl / 50% dimethyl polysiloxane) | Mid-polarity column; may result in coelution of key phthalates like bis(2-ethylhexyl) phthalate and butyl benzyl (B1604629) phthalate. | gcms.czrestek.com |
Mass spectrometry provides definitive identification of phthalates following their separation by GC. Under electron ionization (EI), phthalate esters exhibit characteristic fragmentation patterns. A common feature in the mass spectra of many phthalates is a prominent base peak ion at a mass-to-charge ratio (m/z) of 149. gcms.czrestek.com This ion corresponds to the protonated phthalic anhydride (B1165640) fragment, which is a hallmark of this class of compounds. gcms.cz
For this compound, while the m/z 149 ion is a key identifier, other specific fragments are necessary for unambiguous confirmation. The mass spectrum for this compound shows the characteristic m/z 149 base peak. rsc.orgnih.gov The analysis of related isomers like diisodecyl phthalate can be aided by unique extracted ions, such as m/z 307, to improve identification and quantification. gcms.czrestek.com
Table 2: Characteristic Mass Spectral Fragments for Phthalate Identification
| Compound/Fragment | m/z (Mass-to-Charge Ratio) | Significance | Reference |
|---|---|---|---|
| Protonated Phthalic Anhydride | 149 | Common base peak for most phthalate esters. | gcms.czrestek.com |
| This compound Fragment | 223 | A secondary fragment observed in the mass spectrum. | nih.gov |
A significant challenge in the GC-MS analysis of phthalates is the potential for coelution, where two or more compounds elute from the GC column at the same time. gcms.czrestek.com This issue is exacerbated by the structural similarities among phthalates and the presence of numerous isomers in technical mixtures. gcms.cz The shared prominent ion at m/z 149 makes it particularly difficult to identify and quantify individual compounds in a coeluting pair based on mass spectrometry alone. gcms.czrestek.com
For example, compounds like bis(2-ethylhexyl) phthalate and dicyclohexyl phthalate may coelute on certain stationary phases, such as Rxi-5ms. restek.com Differentiating between isomers, such as diisononyl phthalate and diisodecyl phthalate, is also complex. gcms.cz Overcoming these challenges requires careful method development, including the selection of highly selective stationary phases (e.g., Rtx-440) that can resolve these critical pairs and the use of selected ion monitoring (SIM) mode to target unique, albeit less intense, ions for each specific analyte. gcms.czrestek.com
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) offers a complementary technique for the analysis of phthalates, particularly for less volatile or thermally sensitive compounds. oup.comcdc.gov HPLC methods for phthalates typically employ reversed-phase chromatography with ultraviolet (UV) detection. researchgate.netnih.govnih.gov
A common setup involves a C18 stationary phase column with a gradient elution mobile phase, often consisting of acetonitrile (B52724) and water. researchgate.netnih.gov Detection is typically performed at wavelengths between 230 and 254 nm, where the phthalate aromatic ring exhibits strong absorbance. researchgate.netnih.gov HPLC-UV methods have been successfully developed for the determination of various phthalates in diverse products. researchgate.netnih.gov While GC-MS often provides better chromatographic resolution for complex isomer mixtures, HPLC is a robust and reliable alternative for quantifying targeted phthalate esters. gcms.cznih.gov The technique can achieve low limits of detection, often in the range of 0.12 to 0.17 µg/L in water samples after preconcentration. nih.gov
Table 3: Typical Operating Conditions for HPLC-UV Phthalate Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5.0 µm) | researchgate.netnih.gov |
| Mobile Phase | Gradient elution with acetonitrile and water or a buffer (e.g., 5 mM KH2PO4) | researchgate.netnih.gov |
| Flow Rate | 1.0 - 1.5 mL/min | oup.comresearchgate.net |
| Detection | UV Spectrophotometer | nih.govthermofisher.com |
| Wavelength | 230 nm or 254 nm | researchgate.netnih.gov |
Spectroscopic Methods
While chromatographic techniques are dominant for quantification, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the definitive structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. Spectral data for this compound and its isomers confirm the presence of the different alkyl chains (butyl and isodecyl) attached to the phthalate core. nih.govnih.gov This technique is crucial for confirming the identity of synthesized standards and for structural elucidation of unknown compounds.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands corresponding to the carbonyl (C=O) stretching of the ester groups and the C-H stretching of the alkyl chains, as well as absorptions related to the aromatic ring. thermofisher.com
These spectroscopic methods are typically used for qualitative analysis and structural confirmation rather than for routine quantification in complex environmental or biological samples, where the sensitivity and selectivity of hyphenated techniques like GC-MS are superior.
Fourier Transform Infrared Spectroscopy (FTIR) for Polymer Analysis
Fourier Transform Infrared Spectroscopy (FTIR) is a powerful and rapid analytical tool for identifying and quantifying phthalates, including this compound, within polymer matrices. scribd.comintertek.com The technique works by measuring the absorption of infrared light by the sample, which creates a unique spectral "fingerprint" corresponding to the vibrational frequencies of the chemical bonds within the molecule. jsheld.com For phthalates, this fingerprint includes characteristic absorption bands that allow for their detection and quantification. scribd.com
FTIR can be used as a quick screening method to determine the presence of phthalates at commercial levels (often >10 wt%) using a simple Attenuated Total Reflectance (ATR) method. thermofisher.com For detecting lower concentrations, such as the 0.1 wt% regulatory limit in many consumer products, sensitivity can be enhanced by preparing a thin film of the sample and using a transmission method. thermofisher.com The analysis focuses on specific spectral regions. The ortho-substituted aromatic ring common to phthalates produces a strong absorbance band around 741 cm⁻¹, while doublet bands at approximately 1601 cm⁻¹ and 1581 cm⁻¹ are also indicative of the aromatic ring structure. hpst.cz These peaks can be used to create calibration models for quantitative analysis. hpst.cz
Table 1: Characteristic FTIR Absorption Bands for Phthalate Identification
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Group |
|---|---|---|
| ~741 | C-H Bending | Ortho-Substituted Aromatic Ring |
| ~1581 | C=C Stretching | Aromatic Ring |
| ~1601 | C=C Stretching | Aromatic Ring |
| ~1720-1740 | C=O Stretching | Ester Carbonyl |
| ~2850-3000 | C-H Stretching | Aliphatic Side Chains |
This table is generated based on data for common phthalate esters and is applicable for identifying this compound.
FTIR is also valuable in quality control by comparing the spectrum of a product against a reference material to identify differences or contamination. intertek.com Furthermore, it can be used to study the degradation of polymers by identifying chemical bond changes, such as the formation of carbonyl groups. jsheld.com
Isotope Fractionation Techniques for Degradation Pathway Elucidation
Compound-Specific Isotope Analysis (CSIA) is an advanced technique used to elucidate the degradation pathways of contaminants like phthalates. While specific research on this compound is limited, studies on analogous compounds such as dibutyl phthalate (DBP) demonstrate the methodology's potential. researchgate.net CSIA measures the ratios of stable isotopes (e.g., ¹³C/¹²C and ²H/¹H) within a compound. During a degradation reaction, molecules containing the lighter isotope tend to react slightly faster, leading to an enrichment of the heavier isotope in the remaining, undegraded compound. researchgate.net
By tracking the changes in these isotopic ratios (a process known as isotope fractionation), scientists can distinguish between different degradation mechanisms. researchgate.net For example, a systematic investigation of DBP degradation revealed different isotopic fractionation patterns for various processes:
Hydrolysis: Showed significant carbon isotope enrichment but no hydrogen fractionation, indicating the cleavage of the C-O bond without the involvement of hydrogen atoms. researchgate.net
Photodegradation (UV/H₂O₂ and direct photolysis): Produced similar dual isotope correlations (Δδ²H vs. Δδ¹³C), suggesting a common reaction mechanism. researchgate.net
UV-activated persulfate oxidation: Yielded a distinctly different dual isotope correlation, likely associated with the cleavage of a C-H bond. researchgate.net
This two-dimensional isotope analysis provides powerful evidence to identify the specific degradation processes affecting a phthalate in the environment. researchgate.net These principles are applicable to understanding the environmental fate of this compound.
Sample Preparation and Extraction Protocols
Effective sample preparation is a critical prerequisite for the accurate quantification of this compound, as it is often present at low concentrations in complex environmental matrices. The primary goals of these protocols are to isolate the analyte from interfering substances and concentrate it to levels suitable for instrumental detection. mdpi.com
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of phthalates from aqueous samples like bottled water. mdpi.com It is often preferred over traditional methods because it is simpler and more efficient. mdpi.com The process involves passing a liquid sample through a cartridge containing a solid sorbent. The analyte of interest, in this case, this compound, is retained on the sorbent while the rest of the sample matrix passes through. The analyte is then eluted from the sorbent using a small volume of an appropriate solvent. youtube.com
The choice of sorbent is crucial for achieving good recovery. For phthalates, C18 (octadecyl-bonded silica) is a commonly used and effective sorbent. mdpi.com The general steps in an SPE procedure are:
Conditioning: The sorbent is prepared by passing an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., purified water) through the cartridge. This activates the sorbent so it can properly interact with the sample. youtube.com
Loading: The sample is passed through the conditioned cartridge, and the phthalates are adsorbed onto the sorbent. youtube.com
Washing: A specific solvent is used to rinse the cartridge, removing any weakly bound interfering compounds without dislodging the target analytes. youtube.com
Elution: A strong solvent (e.g., acetone, acetonitrile, or methylene (B1212753) chloride) is used to desorb the phthalates from the sorbent into a collection vial. nih.govaccustandard.com
Recent advancements include the use of novel materials like covalent organic frameworks (COFs) as SPE adsorbents, which have shown high recovery rates and reusability for phthalate extraction. mdpi.com
Table 2: Common SPE Sorbents and Eluents for Phthalate Analysis
| Sorbent Type | Common Eluting Solvents | Target Analytes |
|---|---|---|
| C18 (Octadecyl) | Acetone, Acetonitrile, Methylene Chloride | Broad range of phthalate esters |
| Polymeric (e.g., Strata-X) | Methanol, Acetonitrile | Various organic contaminants including phthalates |
| Covalent Organic Frameworks (COFs) | Not specified | Phthalate esters |
This table summarizes general sorbents and solvents used for the class of phthalate compounds.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional and effective method for separating phthalates from aqueous samples. researchgate.net The technique is based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net The process generally involves vigorously shaking the sample with an extraction solvent in a separatory funnel to facilitate the transfer of the phthalates into the organic phase. accustandard.comresearchgate.net After allowing the layers to separate, the organic solvent containing the extracted analytes is collected. accustandard.com
Common solvents used for the LLE of phthalates include methylene chloride and hexane. accustandard.com The efficiency of the extraction can be influenced by factors such as the choice of solvent, the solvent-to-sample ratio, and the pH of the aqueous sample. For some phthalates, extraction recovery increases as the length of the alkyl chain decreases. researchgate.net However, for longer-chain phthalates, recovery can be challenging due to their properties. epa.gov It is noted that for certain long-chain esters, LLE may result in lower recoveries as the compounds tend to adsorb to glassware. epa.gov
Concentration Techniques for Trace Analysis
Following extraction by SPE or LLE, the resulting solvent extract often needs to be concentrated to achieve the low detection limits required for trace environmental analysis. mdpi.com This step is crucial because the initial concentration of this compound in a sample may be below the instrument's limit of quantification. mdpi.com
A common and gentle method for concentrating the extract is to use a stream of nitrogen gas. accustandard.com The nitrogen displaces the solvent vapor above the liquid, accelerating evaporation without excessive heat, which could degrade the target analytes. The extract is typically concentrated to a final volume of 1 mL or less before being analyzed by a chromatographic system like Gas Chromatography-Mass Spectrometry (GC-MS). accustandard.comrestek.com
Quality Assurance and Quality Control in Environmental Analysis
A significant challenge in phthalate analysis is their ubiquitous presence in the laboratory environment, which can lead to sample contamination. epa.govmdpi.com Phthalates can be found in solvents, reagents, glassware, plastic lab materials (like pipette tips and tubing), and even lab air and dust. epa.govmdpi.com This "phthalate blank problem" can lead to false positives or artificially high measurements. mdpi.com
Key QA/QC protocols for phthalate analysis include:
Method Blanks: An analyte-free matrix (e.g., purified water) is carried through the entire analytical process, from extraction to analysis. This helps to identify any contamination introduced by reagents, glassware, or the laboratory environment. epa.gov
Laboratory Control Samples (LCS): A blank sample is spiked with a known concentration of the analyte (e.g., this compound) and analyzed. The recovery of the analyte is measured to assess the accuracy of the method. epa.gov
Matrix Spikes and Matrix Spike Duplicates (MS/MSD): A known amount of the analyte is added to a real environmental sample, which is then split and analyzed in duplicate. This helps to evaluate the effect of the sample matrix on the extraction efficiency and analytical accuracy. epa.gov
Surrogates: A non-target compound that is chemically similar to the analyte but not expected to be in the sample is added to every sample before extraction. The recovery of the surrogate provides a measure of the method's performance for each individual sample. epa.gov
Proper Documentation: Maintaining detailed records of sample collection, storage, preparation, and analysis is critical for data traceability and validation. epa.gov
Data Quality Objectives (DQOs): These are established before sample collection to define the level of data quality required for the project's goals. epa.govresearchgate.net
To mitigate contamination, laboratories often use glassware that has been meticulously cleaned and rinsed with high-purity solvents immediately before use, and they avoid the use of plastic materials wherever possible. epa.govresearchgate.net
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dibutyl phthalate (DBP) |
| Diethyl phthalate (DEP) |
| Dimethyl phthalate (DMP) |
| Mono-ethyl phthalate (MEP) |
| Mono-methyl phthalate (MMP) |
| Phthalic acid (PA) |
| Tartaric acid |
| Methylene chloride |
| Hexane |
| Acetonitrile |
| Acetone |
| Methanol |
| ¹³C (Carbon-13) |
| ¹²C (Carbon-12) |
| ²H (Deuterium) |
Use of Internal Standards and Deuterated Analogues
To ensure the accuracy and precision of analytical results for this compound, the internal standard calibration method is widely employed. An internal standard is a compound with similar physicochemical properties to the analyte (BIDP) that is added in a known quantity to both the calibration standards and the unknown samples before any processing steps like extraction or cleanup. This approach allows for the correction of variations in extraction efficiency, sample volume, and instrumental response.
Commonly used internal standards in phthalate analysis include compounds that are structurally similar to the target analytes but not expected to be present in the sample.
Table 1: Examples of Non-Isotopically Labeled Internal Standards Used in Phthalate Analysis
| Internal Standard | Rationale for Use |
|---|---|
| Benzyl benzoate | Frequently used in GC-MS methods for phthalate analysis due to its similar chromatographic behavior and distinct mass spectrum. nih.govrestek.com |
| Di-n-nonyl phthalate | Chosen for its structural similarity to other phthalates while being less common in environmental or biological samples. |
The gold standard for quantification, especially when using mass spectrometry (MS), is the isotope dilution method, which utilizes stable isotopically labeled (e.g., deuterated) analogues of the analyte as internal standards. core.ac.uk Deuterated analogues are compounds in which one or more hydrogen atoms have been replaced by deuterium (B1214612) atoms.
The key advantage of using a deuterated standard is that it is chemically and physically almost identical to its non-deuterated counterpart (the analyte). mdpi.com It will therefore behave in the same manner during all stages of sample preparation and analysis, including extraction, cleanup, and chromatographic separation. However, because of the mass difference between hydrogen and deuterium, the deuterated standard can be distinguished from the native analyte by a mass spectrometer. core.ac.uk
This near-perfect mimicry allows the deuterated internal standard to accurately account for any analyte loss during sample preparation and to correct for matrix effects—the suppression or enhancement of the analyte signal caused by other components in the sample matrix. mdpi.com By spiking samples with a known amount of the deuterated standard at the very beginning of the procedure, the ratio of the native analyte signal to the deuterated standard signal can be used to calculate a highly accurate and precise concentration, regardless of variations in recovery or instrument response. nih.govresearchgate.net
For the analysis of this compound, a suitable deuterated analogue, such as a deuterated version of a structurally similar phthalate like Di-n-butyl phthalate (DBP-d4) or Bis(2-ethylhexyl) phthalate (DEHP-d4), is often employed. nih.gov This technique significantly improves the reliability and reproducibility of the quantification. mdpi.com
Contamination Control in Laboratory Procedures
A major challenge in the trace analysis of phthalates, including this compound, is the high risk of contamination from the laboratory environment. Phthalates are pervasive and can be found in a vast number of common laboratory products, leading to the potential for false positives or overestimated results. researchgate.net Therefore, the implementation of stringent contamination control measures is critical for obtaining reliable data.
The primary sources of phthalate contamination in a laboratory setting are plastic materials, as phthalates are widely used as plasticizers. Other significant sources include solvents, reagents, glassware, and ambient laboratory air and dust.
Table 2: Common Sources of Phthalate Contamination and Recommended Control Measures
| Contamination Source | Examples | Control Measures |
|---|---|---|
| Plastic Materials | Vinyl gloves, PVC tubing, pipette tips, syringe filters, sample containers, plastic-lined caps, Parafilm®. | Strictly avoid the use of plastic materials, especially soft PVC. mdpi.com Use equipment made of glass, stainless steel, or other inert materials. Use powder-free nitrile gloves. |
| Solvents & Reagents | Methylene chloride, ethyl acetate, acetone, hexane, deionized water, sodium sulfate. | Use high-purity, "phthalate-free" or distilled-in-glass grade solvents. Test new batches of solvents by concentrating a large volume and analyzing for contaminants. Purify solvents by redistillation in an all-glass system if necessary. |
| Glassware | Volumetric flasks, beakers, vials, pipettes, evaporation tubes. | Use scrupulously cleaned glassware. Wash with detergent, rinse with tap water, followed by deionized water and a final rinse with a high-purity solvent. Bake glassware at high temperatures (e.g., 400°C) to remove organic contaminants. Where practical, use disposable glassware that has been verified to be free of phthalates. |
| Laboratory Air & Dust | Dust particles settling into samples, airborne phthalates from flooring, paints, ceiling tiles, and equipment. | Prepare samples in a clean, dedicated area, preferably a laminar flow hood. Minimize the time samples are exposed to the laboratory atmosphere. Regularly clean laboratory surfaces. Consider specialized lab designs that omit PVC flooring or cable ducts. |
| Analytical Instrument | GC injector septa, syringe needles, transfer lines. | Use high-quality, low-bleed septa. Condition new septa before use. Include instrument blanks in the analytical sequence to check for contamination from the system. Clean syringe needles thoroughly in solvent before injection to remove adsorbed airborne phthalates. researchgate.net |
| Sample Storage | Cardboard boxes, plastic containers, labels. | Store samples in their original packaging if possible, or in pre-cleaned glass containers with PTFE-lined caps. core.ac.uk Wrap samples in aluminum foil for storage to prevent contamination from recycled paper or cardboard. |
To monitor and control for background contamination, the routine analysis of laboratory reagent blanks (LRBs) is essential. An LRB is an aliquot of clean solvent that is processed through the entire analytical procedure in exactly the same manner as a sample. The analysis of LRBs helps to identify and quantify any contamination introduced from the laboratory environment, allowing for the correction of sample results or the identification and elimination of contamination sources.
Ecotoxicological Considerations and Ecological Impacts of Butyl Isodecyl Phthalate
General Ecotoxicological Principles of Phthalate (B1215562) Esters in Non-Human Organisms
Phthalate esters are a diverse group of chemicals, and their ecotoxicological properties are strongly linked to their molecular structure, particularly the length of their alkyl chains. There is a general trend that as the alkyl chain length increases, water solubility decreases, which in turn influences toxicity. researchgate.netresearcher.life
Low Molecular Weight (LMW) Phthalates : Esters with shorter alkyl chains (e.g., Dimethyl phthalate, Diethyl phthalate, Di-n-butyl phthalate) are more water-soluble and tend to exhibit acute toxicity to aquatic organisms. researchgate.netresearcher.life
High Molecular Weight (HMW) Phthalates : Esters with longer alkyl chains (six carbons or more), such as Butyl Isodecyl Phthalate, DINP, and DIDP, have very low water solubility, often less than 0.001 mg/L. researcher.lifemst.dkmst.dk This limited solubility is a primary reason for their general lack of acute toxicity at concentrations up to their solubility limit. researchgate.netresearcher.life
Bioaccumulation potential for phthalates is expected due to their lipophilicity (high log Kow values). However, the ability of many organisms to metabolize these compounds often limits their bioaccumulation in aquatic and terrestrial food chains. mst.dk The metabolic capability generally increases at higher trophic levels. mst.dk For HMW phthalates like DINP and DIDP, despite high log Kow values (>8.0), biotransformation limits extensive bioaccumulation. mst.dk
Effects on Aquatic Ecosystems
The impact of HMW phthalates on aquatic ecosystems is constrained by their extremely low water solubility. mst.dk For substances like DINP and DIDP, reported toxic effects in laboratory studies, especially at concentrations exceeding their water solubility, are often attributed to physical effects rather than direct chemical toxicity. researchgate.netmst.dk
Studies on HMW phthalates generally show no acute or chronic toxicity to algae. For DIDP, one study found no adverse effects on algae, with the effect concentration measured being far above the substance's water solubility. mst.dk Similarly, acute exposure studies for DINP have found no effects on algal species. epa.gov This lack of toxicity is attributed to the low aqueous concentrations achievable in testing. mst.dk
Aquatic invertebrates, particularly the water flea Daphnia magna, are standard models for ecotoxicity testing. For HMW phthalates, acute toxicity is generally not observed. mst.dk However, some chronic studies have reported effects, though these are often debated. In a 21-day chronic study with D. magna, DINP showed a No-Observed-Effect Concentration (NOEC) of 0.034 mg/L and a Lowest-Observed-Effect Concentration (LOEC) of 0.089 mg/L, based on reduced survival and reproduction. mst.dkepa.gov Researchers noted that this toxicity was likely due to indirect physical effects, such as the organisms becoming entrapped on the water's surface or interference from microdroplets of the chemical, rather than toxicity from the dissolved substance. mst.dkepa.govoup.com
| Compound | Duration | Endpoint | NOEC (mg/L) | LOEC (mg/L) | Reference |
|---|---|---|---|---|---|
| Diisononyl Phthalate (DINP) | 21 days | Survival & Reproduction | 0.034 | 0.089 | mst.dkepa.gov |
Consistent with findings for other aquatic organisms, HMW phthalates like this compound are generally not acutely toxic to fish at concentrations up to their water solubility limit. researcher.life Acute and chronic exposure studies for both DINP and DIDP have found no adverse effects on fish survival, growth, or development when exposed to waterborne concentrations. epa.govepa.gov Some studies investigating very high dietary exposures have noted effects at the gene regulation and cellular level, but the implications for fish populations remain unclear. epa.gov For instance, exposure to environmentally relevant concentrations of DINP has been shown to affect reproduction and disrupt the endocannabinoid system in zebrafish, but these effects were observed at the cellular and gene expression level. wikipedia.orgasianfisheriessociety.orgnih.gov
While detailed studies on the specific mode of toxic action for many phthalate esters are lacking, polar narcosis is generally accepted as the primary mechanism for aquatic organisms. mst.dk Narcosis is a non-specific mode of action where a chemical accumulates in the cell membranes of an organism, causing disruption of membrane function without interacting with specific receptors. For HMW phthalates, their very low water solubility and bioavailability mean that the concentrations required to induce narcosis are typically not reached in the aquatic environment. mst.dkepa.gov The physical effects observed in some laboratory tests at concentrations above solubility, such as surface filming and the formation of microdroplets, can interfere with the respiration and mobility of aquatic organisms, which is a separate physical mechanism of impact. mst.dk
Effects on Terrestrial Ecosystems
Data on the ecotoxicological effects of HMW phthalates in terrestrial ecosystems are limited. However, available studies suggest a low potential for toxicity. Laboratory experiments testing the effects of DIDP and DINP on soil-dwelling organisms and plants have found no adverse effects at high concentrations. greenfacts.org For both DIDP and DINP, no effects were observed on earthworms or plants in soil containing concentrations up to 10,000 mg/kg and 1,500 mg/kg dry weight, respectively. greenfacts.org Due to their properties, HMW phthalates are expected to bind strongly to soil and sediment, resulting in very low mobility and bioavailability to terrestrial organisms. greenfacts.org
Impact on Soil Microorganisms and Processes
Soil microorganisms are fundamental to nutrient cycling and soil health. The introduction of phthalates into terrestrial ecosystems can alter microbial community structure and function. Studies on phthalates like Diethyl phthalate (DEP) and DEHP show concentration-dependent effects. At environmentally common concentrations (e.g., 0.1 mg/g of soil), DEP and DEHP have been found to have no significant impact on the structural or functional diversity of the microbial community. researchgate.netusc.edu.au
However, at higher concentrations, such as those that might be found in a spill, negative effects are observed. For instance, DEP concentrations greater than 1 mg/g can reduce the number of total culturable bacteria and pseudomonads by disrupting the fluidity of the cell membrane. researchgate.netusc.edu.au Other studies have noted that Di-n-butyl phthalate (DBP) can inhibit the activity and diversity of soil microorganisms. researchgate.net Conversely, some research indicates that DEHP at concentrations as high as 100 g/kg had no effect on microbial community structure or cell membrane integrity. researchgate.net The varying results suggest that the impact is dependent on the specific phthalate, its concentration, and the soil conditions. nih.gov
Table 1: Effects of Selected Phthalates on Soil Microorganisms
| Phthalate | Concentration | Observed Effect on Soil Microbes | Source(s) |
| DEHP | 0.1 mg/g | No significant impact on structural or functional diversity. | researchgate.netusc.edu.au |
| DEP | 0.1 mg/g | No significant impact on structural or functional diversity. | researchgate.netusc.edu.au |
| DEP | >1 mg/g | Reduced total culturable bacteria (by 47%) and pseudomonads (by 62%); disruption of membrane fluidity. | researchgate.netusc.edu.au |
| DBP | Not specified | Inhibited microbial activity, diversity, and heterogeneity. | researchgate.net |
Effects on Terrestrial Invertebrates (e.g., Earthworms)
Terrestrial invertebrates, such as earthworms, are crucial for maintaining soil structure and fertility and are often used as bioindicators for soil contamination. While higher molecular weight phthalates like DEHP generally show low acute toxicity to soil-dwelling worms, sublethal effects are a significant concern. nih.gov
Exposure to DEHP has been shown to induce oxidative stress and cause DNA damage in earthworms like Eisenia fetida and Metaphire guillelmi. nih.govmdpi.com It can also disrupt the gut microbial community, which is essential for the earthworm's digestive processes. nih.gov Studies on other phthalates, such as DBP and DEP, have demonstrated that they can reduce the growth and reproductive success (cocoon production and hatchability) of earthworms. researchgate.net For example, a 10% reduction in earthworm biomass was observed at soil concentrations of 5.63 mg/kg for DEP and 4.42 mg/kg for DBP. researchgate.net Butyl benzyl (B1604629) phthalate (BBP) exposure has also been linked to oxidative damage, digestive system inhibition, and neurotoxicity in earthworms. bohrium.com
Table 2: Ecotoxicological Effects of Phthalates on the Earthworm Eisenia fetida
| Phthalate | Effect Type | Finding | Source(s) |
| DEHP | Sublethal | Induces oxidative stress and DNA damage. | nih.govmdpi.com |
| DBP | Growth | 10% biomass reduction at 4.42 mg/kg soil concentration. | researchgate.net |
| DEP | Growth | 10% biomass reduction at 5.63 mg/kg soil concentration. | researchgate.net |
| DMP, DEP, DBP | Reproduction | Reduced cocoon production and hatchability. | researchgate.net |
| BBP | Multiple | Caused oxidative damage, digestive inhibition, and neurotoxicity. | bohrium.com |
Phytotoxicity and Uptake by Plants
Plants can absorb phthalates from contaminated soil, water, and air, introducing these compounds into the food chain. researchgate.netms-editions.cl The uptake and accumulation of phthalates vary depending on the plant species and the specific phthalate's chemical properties, such as its water solubility and hydrophobicity. nih.gov
Studies on DBP and DEHP show that these compounds can be taken up by the roots and translocated to other parts of the plant, although translocation to leaves is often limited. acs.org Roots, having a higher lipid content, may accumulate more of these hydrophobic compounds. nih.gov For example, bioconcentration factors (BCFs) for DBP in the roots of strawberry and carrot plants have been found to be higher than for DEHP, which is less water-soluble. nih.govacs.org High concentrations of certain phthalates can be toxic to plants. Vapors of DBP have been shown to cause leaf necrosis, collapse, and death in sensitive species like Brassicas and tomatoes, particularly in enclosed environments. kyushu-u.ac.jp
Table 3: Plant Uptake and Bioconcentration of DBP and DEHP
| Plant Species | Phthalate | Bioconcentration Factor (BCF) Range | Key Finding | Source(s) |
| Lettuce, Strawberry, Carrot | DBP | 0.26 - 4.78 | BCF values in roots of strawberry and carrot were particularly high. | nih.govacs.org |
| Lettuce, Strawberry, Carrot | DEHP | 1.31 - 2.74 | Poorly translocated from roots to leaves. | nih.govacs.org |
| Maize | DBP & DEHP | Not specified | Accumulation was found in roots, stems, leaves, and grains. | mdpi.com |
Broader Ecological Consequences of Phthalate Contamination
The presence of phthalates in the environment extends beyond localized soil effects, posing risks to broader ecosystem structures and biodiversity. researchgate.net
Disruption of Ecosystem Functioning
By impacting foundational species, phthalate contamination can disrupt essential ecosystem processes. researchgate.net Negative effects on soil microbial communities can impair critical functions like decomposition and nutrient cycling. scilit.com Similarly, harm to earthworm populations can degrade soil quality and structure, affecting water infiltration and aeration. Because plants form the base of most terrestrial food webs, the uptake and accumulation of phthalates can lead to biomagnification, transferring these contaminants to higher trophic levels and potentially impacting the health of wildlife. nih.gov
Considerations for Mixtures and Cumulative Ecotoxicological Effects
In the environment, organisms are rarely exposed to a single chemical. Instead, they encounter a complex mixture of pollutants, including various types of phthalates and other contaminants. mdpi.com Assessing the risk of a single substance in isolation may, therefore, underestimate the true ecological danger.
Research indicates that the combined effects of chemical mixtures can be additive or even synergistic. mdpi.com The U.S. National Research Council has recommended that cumulative risk assessments should consider chemicals that produce common adverse outcomes, not just those with similar structures or mechanisms of action. wikipedia.org Therefore, a comprehensive ecological risk assessment for a compound like this compound should account for its potential interactions with other phthalates and antiandrogenic compounds present in the environment. wikipedia.org This approach is critical for developing effective environmental regulations and protecting ecosystem health from the cumulative burden of chemical contaminants.
Environmental Management and Remediation Strategies for Butyl Isodecyl Phthalate
Wastewater Treatment Technologies for Phthalate (B1215562) Removal
Wastewater treatment plants are crucial in mitigating the release of phthalates into the aquatic environment. The removal efficiency of these compounds is dependent on both the specific phthalate and the treatment process employed. proquest.com
Conventional biological treatment processes, such as the activated sludge process, are commonly used in municipal wastewater treatment plants. These systems utilize a complex community of microorganisms to biodegrade organic pollutants. The removal of phthalates in these systems occurs through a combination of biodegradation and sorption to sludge.
The effectiveness of conventional activated sludge treatment (CAST) in removing various organic pollutants, including phthalates, has been a subject of extensive research. Studies have shown that while these systems can achieve significant removal for some compounds, certain persistent organic pollutants may not be completely eliminated. nih.gov For instance, in a comparative study, a CAST plant demonstrated a chemical oxygen demand (COD) reduction of around 90% and a suspended solids (SS) reduction of approximately 81%. nih.goviwaponline.com However, the removal of specific phthalates was not always complete, with some compounds being identified in the effluent at low microgram-per-liter levels. nih.goviwaponline.com
The efficiency of phthalate removal in conventional systems can be influenced by the physicochemical properties of the specific phthalate, such as its hydrophobicity. witpress.com Compounds with higher hydrophobicity tend to adsorb more readily onto sludge, which can be a significant removal pathway. researchgate.net
Table 1: Comparison of Removal Efficiency in Conventional Activated Sludge Treatment (CAST) for General Wastewater Parameters
| Parameter | Influent Concentration | Effluent Concentration | Removal Efficiency (%) |
| Chemical Oxygen Demand (COD) | Varies | Varies | ~90 |
| Suspended Solids (SS) | Varies | Varies | ~81 |
Membrane Bioreactors (MBRs) represent an advanced wastewater treatment technology that integrates a membrane filtration process with a biological treatment system, typically an activated sludge process. scirp.org This combination offers several advantages over conventional activated sludge systems, including a smaller footprint, higher biomass concentrations, and the production of a high-quality effluent. iwaponline.comscirp.org
The membrane component of an MBR acts as a physical barrier, effectively retaining suspended solids and microorganisms, which leads to a more stable and efficient biological treatment process. scirp.org Research has shown that MBRs can achieve high removal efficiencies for a range of pollutants. For example, in the treatment of mixed industrial wastewaters, an MBR system achieved around 90% removal of chemical oxygen demand (COD) and approximately 90% removal of suspended solids (SS), which was superior to the SS removal in a parallel conventional activated sludge treatment (CAST) plant. nih.goviwaponline.com
While many phthalates are not completely removed in either CAST or MBR systems, the MBR process has been shown to be as effective or even slightly better, often at a lower hydraulic retention time (HRT). nih.goviwaponline.com The enhanced performance of MBRs in removing some organic pollutants makes them a promising technology for treating wastewater containing compounds like butyl isodecyl phthalate. proquest.com
Table 2: Comparative Performance of MBR and CAST in Wastewater Treatment
| Parameter | Conventional Activated Sludge Treatment (CAST) Removal Efficiency (%) | Membrane Bioreactor (MBR) Removal Efficiency (%) |
| Chemical Oxygen Demand (COD) | ~90 | ~90 |
| Suspended Solids (SS) | ~81 | ~90 |
Data synthesized from studies on mixed industrial wastewater treatment. nih.goviwaponline.com
Advanced Oxidation Processes (AOPs) for Degradation in Water
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). gnest.org These processes are considered highly effective for the degradation of persistent organic pollutants like phthalates. nih.gov
Photocatalysis and UV-based treatments are AOPs that utilize ultraviolet (UV) radiation to generate highly reactive species for the degradation of organic compounds. In the UV/TiO₂ process, a semiconductor photocatalyst, typically titanium dioxide (TiO₂), is irradiated with UV light, leading to the formation of electron-hole pairs that generate hydroxyl radicals. This method has demonstrated high efficiency in degrading various phthalates. nih.gov For instance, the UV/TiO₂ system has shown the ability to remove over 90% of certain phthalates within 90 minutes of reaction time. nih.govfrontiersin.org
Direct photolysis using UV irradiation can also degrade some phthalates, with studies showing over 90% degradation of di-n-butyl phthalate (DBP) within an hour. nih.gov The efficiency of these processes can be influenced by factors such as the initial concentration of the pollutant, the intensity of the UV light, and the presence of other substances in the water. nih.govnih.gov
Table 3: Removal Efficiencies of Selected Phthalates using the UV/TiO₂ System
| Phthalate Compound | Removal Efficiency (%) | Reaction Time (minutes) |
| Dimethyl Phthalate (DMP) | 93.03 | 90 |
| Diethyl Phthalate (DEP) | 92.64 | 90 |
| Dibutyl Phthalate (DBP) | 92.50 | 90 |
Data from a study on the photocatalytic degradation of typical phthalic acid esters. nih.govfrontiersin.org
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. This process is effective in degrading a variety of organic pollutants. gnest.org The photo-Fenton process enhances the degradation efficiency by incorporating UV irradiation, which promotes the regeneration of Fe²⁺ from ferric ions (Fe³⁺), thereby sustaining the catalytic cycle and generating additional hydroxyl radicals. gnest.orgresearchgate.netdoaj.org
The efficiency of Fenton and photo-Fenton processes is influenced by several parameters, including the concentrations of H₂O₂ and Fe²⁺, the pH of the solution, and the reaction time. researchgate.netdoaj.org Studies have demonstrated significant degradation of various phthalates using these methods. For example, in one study, the photo-Fenton process achieved degradation efficiencies of up to 97% for certain phthalates after 90 minutes of UV irradiation. researchgate.netdoaj.org
Table 4: Degradation Efficiencies of Phthalates by Fenton and Photo-Fenton Processes
| Phthalate Compound | Fenton Process Degradation Efficiency (%) | Photo-Fenton Process Degradation Efficiency (%) |
| Benzyl (B1604629) Butyl Phthalate (BBP) | 50 | 71 |
| Di(2-ethylhexyl) Phthalate (DEHP) | 84 | 97 |
| Diisononyl Phthalate (DINP) | 90 | 97 |
| Diisodecyl Phthalate (DIDP) | 48 | 81 |
Experimental conditions for Fenton process: 30 minutes reaction time, pH 3. Photo-Fenton conditions were the same with an additional 90 minutes of UV irradiation. researchgate.netdoaj.org
Ozonation involves the use of ozone (O₃) as a powerful oxidant to break down organic pollutants. The process can occur through direct reaction with ozone or through the generation of hydroxyl radicals, especially at higher pH values. researchgate.netresearchgate.net The combination of ozone with hydrogen peroxide (O₃/H₂O₂) can enhance the production of hydroxyl radicals, leading to more efficient degradation of recalcitrant compounds. nih.gov Studies have shown that catalytic ozonation is an effective method for phthalate degradation and toxicity reduction. nih.gov
Sonolysis is an advanced oxidation process that uses high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse creates localized hot spots with extreme temperatures and pressures, leading to the generation of hydroxyl radicals and the thermal decomposition of pollutants. Sonolysis has been investigated for the removal of phthalate esters from aqueous solutions. bath.ac.uk
Bioremediation Approaches
Bioremediation has emerged as an environmentally sound and cost-effective strategy for the removal of phthalate esters from contaminated environments. nih.gov This approach harnesses the metabolic capabilities of living organisms, primarily microorganisms, to break down complex pollutants into less harmful substances. nih.gov The versatility of microbial enzymatic systems makes bioremediation a promising alternative to conventional physicochemical treatment methods. nih.govnih.gov
Application of Phthalate-Degrading Microorganisms
Microbial degradation is the principal mechanism for the breakdown of phthalates in soil and aquatic systems. nih.govresearchgate.net A diverse range of bacteria, fungi, and actinomycetes have been identified with the ability to degrade various phthalate esters, including those structurally similar to this compound. The degradation process is typically initiated by the enzymatic hydrolysis of the phthalate ester into its constituent alcohol and phthalic acid. nih.govd-nb.infonih.gov This initial step is carried out by esterases or lipases. d-nb.info Following this, the phthalic acid intermediate is further metabolized, often converging on central metabolic pathways. nih.govresearchgate.net
Aerobic degradation pathways typically involve the conversion of phthalate isomers into dihydroxylated intermediates by enzymes called dioxygenases. nih.govresearchgate.net These intermediates then undergo ring cleavage and are funneled into common metabolic routes like the Krebs cycle. nih.gov Anaerobic degradation is also possible and often occurs in environments like landfills and sediments. nih.govd-nb.info This process involves different enzymatic machinery, activating the phthalate isomers into thioesters before subsequent breakdown. d-nb.infonih.gov
Numerous bacterial genera have been documented for their phthalate-degrading capabilities. Genera such as Pseudomonas, Sphingomonas, Bacillus, and Micrococcus are frequently cited in the literature for their efficiency in breaking down phthalates like Di-n-butyl phthalate (DBP) and Butyl benzyl phthalate (BBP), which share structural similarities with this compound. nih.govresearchgate.netnih.gov For instance, a strain of Sphingobium sp. isolated from an estuary demonstrated the ability to use DBP as its sole source of carbon and energy, with optimal degradation occurring at 30°C and a pH of 7.0. nih.gov Similarly, Pseudomonas fluorescens B-1, isolated from mangrove sediment, was shown to completely degrade BBP within six days. nih.gov The effectiveness of these microorganisms is influenced by environmental factors such as temperature, pH, and the availability of nutrients. nih.govnih.gov
Table 1: Examples of Phthalate-Degrading Bacterial Strains and Their Characteristics
| Bacterial Strain | Degraded Phthalate(s) | Optimal Temperature (°C) | Optimal pH | Source of Isolation |
| Sphingobium sp. TJ | Di-n-butyl phthalate (DBP) | 30 | 7.0 | Haihe estuary, China nih.gov |
| Pseudomonas fluorescens B-1 | Butyl benzyl phthalate (BBP) | 37 | 7.0 | Mangrove sediment nih.gov |
| Sphingomonas sp. O18 | Butyl benzyl phthalate (BBP) | 30 | 7.0 | Soil nih.gov |
| Bacillus amyloliquefaciens L381 | Di-n-butyl phthalate (DBP) | Not Specified | Not Specified | Plant endophyte researchgate.net |
| Sphingobium yanoikuyae P4 | Di-n-butyl phthalate (DBP) | 28 | Not Specified | Soil researchgate.net |
Microbial Immobilization Techniques for Enhanced Bioremediation
To improve the efficiency, stability, and reusability of phthalate-degrading microorganisms, microbial immobilization techniques have been developed. This technology involves confining or localizing microbial cells within or on a carrier material, which can protect them from harsh environmental conditions and maintain a high cell density at the site of contamination. mdpi.com
One innovative approach involves the use of biochar-calcium alginate-waterborne polyurethane composites to immobilize Bacillus aquimaris for the degradation of Di-n-butyl phthalate (DBP). mdpi.comsemanticscholar.orgresearchgate.net In this system, rice husk biochar serves as an effective and stable matrix for the microorganisms. mdpi.comresearchgate.net The encapsulation within calcium alginate and a waterborne polyurethane layer not only boosts the degradation efficiency of DBP but also shields the introduced bacteria from competition with indigenous microorganisms in the environment. semanticscholar.orgresearchgate.net
Another commonly used carrier is polyvinyl alcohol (PVA) gel. capes.gov.br Studies have demonstrated that microorganisms immobilized in PVA can exhibit higher degradation rates for DBP compared to free-floating (planktonic) cells. capes.gov.br The immobilized system also shows resilience, with semi-continuous tests indicating that a high-frequency feeding of low DBP concentrations is more effective for degradation than less frequent feeding of higher concentrations. capes.gov.br The metabolic pathway for DBP degradation, which proceeds through intermediates like monobutyl phthalate and phthalic acid, was found to be the same for both immobilized and free cells. capes.gov.br
Table 2: Comparison of Free vs. Immobilized Cells for DBP Degradation
| Characteristic | Free Microbial Cells | Immobilized Microbial Cells |
| Degradation Rate | Lower | Higher capes.gov.br |
| Stability | More susceptible to environmental stress | Enhanced stability and protection mdpi.com |
| Reusability | Limited | Potential for multiple cycles |
| Cell Density | Difficult to maintain high concentration | High cell density at target site mdpi.com |
| Ecological Competition | High | Reduced competition from native microbes researchgate.net |
Phytoremediation Potential
Phytoremediation is a remediation strategy that utilizes plants to remove, degrade, or contain environmental contaminants. While research specifically on the phytoremediation of this compound is limited, studies on similar phthalates like DBP and BBP suggest potential pathways for plant-based remediation. Plants can uptake phthalates from soil and water through their root systems, a process that can be enhanced by the presence of endophytic bacteria capable of degrading these compounds. researchgate.net
Research has explored the capabilities of various plant species to treat water contaminated with phthalates. For instance, dwarf sunflowers (Helianthus annuus) and mustard seed (Brassica juncea) have been investigated for their ability to hydroponically remove DBP, Butyl benzyl phthalate (BBP), and Di-n-octyl phthalate (DOP). mdpi.com The removal efficiency was observed to be highest for DBP, followed by BBP and then DOP. mdpi.com
Waste Management Practices to Mitigate Environmental Release
Effective waste management is critical to preventing the release of this compound into the environment. Since phthalates are not chemically bound to the plastic products they are used in, they can leach out during the product's life cycle and especially after disposal. nih.govepa.gov
A significant portion of phthalate-containing products, estimated to be between 70% and 90%, ultimately ends up in landfills. epa.gov Phthalates have been detected in landfill leachates, indicating their mobility and potential to contaminate groundwater. nih.gov Therefore, proper landfill management, including the use of liners and leachate collection systems, is essential.
Recommended disposal methods for waste containing this compound explicitly state that it must not be disposed of with household garbage. lgcstandards.com Furthermore, preventing the product from reaching sewage systems is crucial to avoid contamination of water bodies. lgcstandards.com The compound is recognized as being very toxic to aquatic life, and even small quantities leaking into the ground can pose a danger to drinking water sources. lgcstandards.com
Industrial waste management practices during the manufacturing and compounding of phthalates are also important. Losses during production are generally small but can be significant locally. epa.gov During the compounding process where plasticizers are mixed into plastics, losses to air and water can occur. epa.gov Facilities may use water sprays to condense vaporized plasticizer, but this can result in contaminated wastewater that requires treatment. epa.gov
Regulations guide the disposal of such chemical waste, emphasizing that it should be handled in accordance with local, regional, national, and international regulations. lgcstandards.com
Regulatory Frameworks and Environmental Policy Implications
International and National Environmental Regulations Pertaining to Phthalates
A number of international and national bodies have established regulations that directly or indirectly affect the use of butyl isodecyl phthalate (B1215562) and other phthalates. These regulations often focus on limiting the concentration of certain phthalates in consumer products, particularly those intended for children.
International Agreements:
While no specific international treaty solely targets butyl isodecyl phthalate, broader agreements on chemical safety and environmental protection are relevant. The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty aimed at protecting human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic. Although this compound is not currently listed as a POP under the convention, the framework provides a mechanism for the evaluation and potential future regulation of chemicals with similar persistent and bioaccumulative properties.
National Regulations:
European Union (EU): The EU has some of the most comprehensive regulations on phthalates. The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation places the burden of proof on companies to demonstrate the safety of their chemicals. aimplas.net Several low molecular weight phthalates, such as DEHP, DBP, BBP, and DIBP, are included on the Candidate List of Substances of Very High Concern (SVHC) and are subject to authorization. aimplas.netwikipedia.org While higher molecular weight phthalates like Di-isodecyl phthalate (DIDP) have generally been considered safer, their use is still monitored and can be restricted in certain applications, such as toys and childcare articles that can be placed in the mouth. aimplas.netwikipedia.org For food contact materials, Regulation (EU) 10/2011 sets specific migration limits for certain phthalates. aimplas.net
United States (US): The Environmental Protection Agency (EPA) is concerned about phthalates due to their toxicity and widespread human and environmental exposure. epa.govepa.gov Under the Toxic Substances Control Act (TSCA) , the EPA evaluates the safety of existing chemicals and can implement risk management actions. epa.govepa.gov The EPA has a Phthalates Action Plan that includes several phthalates of concern. epa.gov Additionally, the Consumer Product Safety Commission (CPSC) , through the Consumer Product Safety Improvement Act (CPSIA) , permanently bans certain phthalates in any amount greater than 0.1% in children's toys and childcare articles. compliancegate.com
Canada: The Canadian government assesses the risks of substances, including phthalates, under the Canadian Environmental Protection Act (CEPA) . A screening assessment of the phthalate substance grouping concluded that while some phthalates like DEHP may pose an ecological risk, others, including many medium- and long-chain phthalates, were found to be of low concern to aquatic species at current exposure levels. canada.ca
The following table provides a summary of key regulations impacting phthalates:
| Regulation/Agency | Jurisdiction | Key Provisions |
| Stockholm Convention | International | Aims to eliminate or restrict the production and use of persistent organic pollutants. |
| REACH | European Union | Requires registration, evaluation, and authorization of chemical substances. Restricts certain phthalates in various consumer products. |
| TSCA | United States | Authorizes the EPA to regulate chemical substances and mixtures. |
| CPSIA | United States | Bans specific phthalates in children's toys and childcare articles. |
| CEPA | Canada | Provides the framework for the assessment and management of risks from chemical substances. |
Classification of Phthalates as Environmental Contaminants of Concern (e.g., POPs, EDCs)
Phthalates are widely recognized as environmental contaminants due to their extensive use and subsequent release into the environment. nih.govnih.govresearchgate.netresearchgate.net Their classification as contaminants of concern stems from their potential to persist in the environment, bioaccumulate in organisms, and exert toxic effects.
Persistent Organic Pollutants (POPs):
POPs are organic compounds that are resistant to environmental degradation through chemical, biological, and photolytic processes. Because of their persistence, they can be transported over long distances and accumulate in human and animal tissue. While some low molecular weight phthalates have been scrutinized for their potential persistence, high molecular weight phthalates like this compound are generally considered to have lower persistence and bioaccumulation potential. chemceed.com
Endocrine Disrupting Chemicals (EDCs):
A significant concern regarding phthalates is their potential to act as endocrine disrupting chemicals (EDCs). EDCs are substances that can interfere with the body's endocrine (hormone) system and produce adverse developmental, reproductive, neurological, and immune effects in both humans and wildlife. fda.govnih.govchemtrust.orgendocrine.org
Several low molecular weight phthalates, such as DEHP, DBP, and BBP, have been identified as having anti-androgenic effects, meaning they can interfere with the action of male hormones. nih.gov This has led to their classification as reproductive toxicants in some jurisdictions. researchgate.netchemtrust.org
The endocrine-disrupting potential of high molecular weight phthalates like Di-isodecyl phthalate (DIDP) is less clear and has been a subject of ongoing research. nih.gov Some studies have suggested that DIDP does not exhibit the same level of endocrine activity as its lower molecular weight counterparts. nih.govgreenfacts.orgepa.gov A weight of evidence assessment concluded that DIDP is unlikely to disrupt the androgen pathway during development. nih.gov
The following table summarizes the classification of different phthalates:
| Phthalate | Classification |
| Di(2-ethylhexyl) phthalate (DEHP) | Endocrine Disruptor, Reproductive Toxicant |
| Dibutyl phthalate (DBP) | Endocrine Disruptor, Reproductive Toxicant |
| Benzyl (B1604629) butyl phthalate (BBP) | Endocrine Disruptor, Reproductive Toxicant |
| Di-isodecyl phthalate (DIDP) | Generally considered to have lower endocrine activity |
Environmental Risk Assessment Methodologies and Predicted No Effect Concentrations (PNECs)
Environmental risk assessment is a scientific process used to evaluate the potential adverse effects of a chemical on the environment. This process typically involves hazard identification, dose-response assessment, exposure assessment, and risk characterization.
For phthalates, environmental risk assessments consider their fate and transport in various environmental compartments, including water, soil, and air. nih.govnih.gov The risk is often characterized by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). canada.ca The PNEC is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur.
The risk quotient (RQ) method is a common approach used in ecological risk assessment. nih.govfrontiersin.org The RQ is calculated by dividing the PEC by the PNEC. An RQ value greater than 1 suggests a potential for adverse environmental effects. frontiersin.org
PNECs are derived from ecotoxicity data from laboratory studies on various organisms, such as algae, crustaceans (like Daphnia magna), and fish. canada.camst.dk For Di-isodecyl phthalate (DIDP), laboratory tests have generally shown no adverse effects on aquatic organisms at concentrations up to its water solubility limit, making it difficult to derive a definitive PNEC for the aquatic environment. greenfacts.orgmst.dk However, for other environmental compartments, PNECs have been estimated. For instance, a PNEC for soil has been suggested for DIDP. greenfacts.org For top predators, a PNEC has been estimated based on no-observed-adverse-effect levels (NOAELs) from studies on mammals. greenfacts.org
The following table provides examples of PNEC values for different environmental compartments:
| Compartment | PNEC Value | Reference Organism/Method |
| Aquatic Environment | Not derivable for DIDP due to low toxicity at water solubility limits | Aquatic organisms (fish, invertebrates, algae) |
| Soil | 100 mg/kg dry weight for DIDP | Earthworms, plants |
| Top Predators (Oral) | 50 mg/kg of food for DIDP | Based on NOAEL from dog studies |
Assessment of Alternatives for this compound and Related Compounds
Due to the regulatory pressure and health concerns associated with certain phthalates, there has been a significant effort to identify and assess safer alternatives. nih.govchemsec.org The goal of an alternatives assessment is to replace a hazardous chemical with a less hazardous one without compromising product performance.
A variety of non-phthalate plasticizers have been introduced to the market. chemceed.com Some of the most common alternatives include:
Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH): This is a non-phthalate plasticizer that has been used as a replacement for DEHP and DINP in many applications. chemceed.comumd.edu It has been assessed as having a better toxicological profile than many ortho-phthalates. chemsec.org
Dioctyl terephthalate (B1205515) (DOTP or DEHT): A terephthalate, which is an isomer of DEHP, DOTP is another widely used alternative. wikipedia.orgchemceed.com Its structure is thought to hinder its ability to bind to hormone receptors. umd.edu
Acetyl tributyl citrate (B86180) (ATBC): This citrate-based plasticizer is used in some PVC applications and cosmetic products. chemsec.org
Tris(2-ethylhexyl) trimellitate (TOTM): A trimellitate that is considered an alternative. umd.edu
Glycerides, castor-oil-mono, hydrogenated, acetates (COMGHA): This bio-based plasticizer has been identified as a potentially safe alternative.
The assessment of these alternatives involves a comprehensive evaluation of their own potential health and environmental impacts. mst.dk It is crucial to avoid "regrettable substitutions," where a hazardous chemical is replaced with another that is later found to have its own set of problems. acs.org For example, while some alternatives have shown a better safety profile, data gaps still exist for others. mst.dkacs.org
The following table compares some key characteristics of this compound and its alternatives:
| Compound | Type | Key Features |
| This compound | High Molecular Weight Phthalate | Good performance as a plasticizer; lower health concerns than LMW phthalates. |
| DINCH | Cyclohexanoate | Non-phthalate; considered a safer alternative in many applications. |
| DOTP/DEHT | Terephthalate | Isomer of DEHP; structural differences may reduce endocrine activity. |
| ATBC | Citrate | Bio-based potential; used in specific applications. |
Monitoring and Surveillance Programs for Environmental Contamination
Monitoring and surveillance programs are essential for understanding the extent of environmental contamination by phthalates, including this compound. These programs involve the systematic collection and analysis of samples from various environmental matrices such as air, water, soil, sediment, and biota. nih.govnih.gov
The data generated from these programs are crucial for:
Assessing human and ecological exposure: By measuring the concentrations of phthalates in the environment, scientists can estimate the levels of exposure for both humans and wildlife.
Evaluating the effectiveness of regulations: Monitoring data can help determine whether regulatory actions are successful in reducing the levels of phthalates in the environment.
Identifying sources of contamination: By analyzing the spatial and temporal trends of phthalate concentrations, it is possible to identify and target sources of pollution.
Informing environmental risk assessments: Real-world environmental concentration data are a critical input for conducting accurate risk assessments.
The reliable quantification of phthalates in environmental samples can be challenging due to their ubiquitous nature and the potential for sample contamination during collection and analysis. nih.gov Therefore, stringent quality assurance and quality control measures are necessary to ensure the accuracy of the data. nih.gov
Various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are used to detect and quantify phthalates in environmental samples. nih.gov
Environmental monitoring has shown that phthalates are widespread environmental contaminants. nih.govresearchgate.net They have been detected in indoor and outdoor air, surface water, drinking water, soil, and sediment across the globe. nih.govresearchgate.net This widespread presence underscores the importance of continued monitoring and efforts to reduce their release into the environment.
Research Gaps and Future Directions in Butyl Isodecyl Phthalate Studies
Elucidation of Specific Environmental Degradation Pathways for Butyl Isodecyl Phthalate (B1215562)
Key degradation pathways that require further investigation include:
Biodegradation : Microbial action is a significant route for BIDP degradation. Studies indicate a half-life of 10–30 days in aerobic soil, a process driven by enzymes such as esterases and cytochrome P450 oxidases. However, degradation is considerably slower in anaerobic environments. Future work should aim to isolate and characterize the specific microbial consortia responsible for this degradation and identify the complete sequence of metabolic intermediates.
Hydrolysis : BIDP can hydrolyze in aquatic environments to its constituent precursors, phthalic acid, butanol, and isodecanol. Due to steric hindrance from its larger alkyl chains, this process is slower compared to lower molecular weight phthalates. Quantifying these hydrolysis rates across a range of environmental pH and temperature conditions is a critical research need.
Photodegradation : Under the influence of UV radiation, BIDP can undergo photolytic cleavage, resulting in the formation of phthalic acid derivatives, aldehydes, and ketones. The quantum yield and environmental relevance of this pathway, especially in sunlit surface waters and on surfaces, warrant more detailed investigation.
Interactive Table: Known and Investigated Degradation Pathways for Butyl Isodecyl Phthalate
| Degradation Pathway | Process Type | Key Mechanisms & Products | Noted Research Gaps |
|---|---|---|---|
| Biodegradation | Biotic | Microbial esterases and cytochrome P450 oxidases cleave ester bonds. Half-life of 10-30 days in aerobic conditions. | Characterization of specific microbial consortia; degradation rates and pathways in anaerobic environments; identification of all metabolic intermediates. |
| Hydrolysis | Abiotic | Cleavage of ester bonds in the presence of water to form phthalic acid, butanol, and isodecanol. | Quantification of reaction kinetics under varying pH, temperature, and salinity; influence of catalytic agents in natural waters. |
| Photodegradation | Abiotic | Photolytic cleavage under UV radiation producing phthalic acid derivatives, aldehydes, and ketones. | Determining the quantum yield and ecological significance in surface waters and on terrestrial surfaces; identifying secondary reaction products. |
Comprehensive Mechanistic Ecotoxicology of this compound in Non-Model Organisms
There is a significant lack of specific toxicological data for this compound, which hampers accurate environmental risk assessment. While some in-vitro studies have reported negligible estrogenic activity for BIDP, comprehensive ecotoxicological data, particularly for non-model organisms that are ecologically relevant, is scarce. amazonaws.com Future research must move beyond standard model organisms to understand the potential impacts on a wider range of species that inhabit environments where BIDP may accumulate.
Key research areas include:
Chronic Toxicity Studies : Investigating the long-term effects of low-level BIDP exposure on the survival, growth, and reproduction of various aquatic and terrestrial invertebrates, such as crustaceans (e.g., Daphnia species), annelids, and soil-dwelling organisms.
Mechanistic Studies : Elucidating the specific molecular and cellular mechanisms of toxicity. This includes investigating potential disruption of endocrine pathways beyond estrogenicity, oxidative stress induction, and impacts on metabolic processes in organisms representative of different trophic levels.
Bioaccumulation and Biomagnification : Quantifying the potential for BIDP to bioaccumulate in the tissues of organisms and biomagnify through food webs. This is a general concern for phthalates but requires specific investigation for BIDP's unique physicochemical properties.
Long-Term Environmental Exposure and Cumulative Impact Studies on Ecosystems
Understanding the consequences of persistent, low-level BIDP in the environment is a major challenge. Research is needed to assess not only the direct effects of the compound but also its cumulative impact in conjunction with other environmental stressors, including other phthalates.
Future studies should focus on:
Ecosystem-Level Monitoring : Establishing long-term monitoring programs to quantify BIDP concentrations in various environmental compartments, including water, sediment, and biota, to understand its environmental persistence and distribution.
Mesocosm and Field Studies : Conducting controlled mesocosm experiments that simulate natural ecosystems to study the long-term effects of BIDP on community structure, population dynamics, and ecosystem functions like nutrient cycling.
Cumulative Risk Assessment : A critical research direction is the development of robust cumulative risk assessment frameworks. One proposed approach is the Hazard Index (HI) method, which involves summing the risk quotients for BIDP and other structurally similar phthalates like Diisodecyl phthalate (DIDP) and Diisononyl phthalate (DINP) that may share common toxicological pathways. This approach requires further validation and refinement through probabilistic modeling that integrates both exposure and toxicological data.
Advanced Modeling of Environmental Fate and Transport under Diverse Conditions
Predictive models are essential tools for estimating the environmental distribution and persistence of chemicals. For BIDP, there is a need to develop and validate advanced environmental fate and transport models. Such models are crucial for predicting environmental concentrations under various release scenarios and for informing risk assessments.
Future research in this area should include:
Development of Partitioning Models : Creating robust models, such as fugacity-based models, to predict how BIDP partitions between air, water, soil, and sediment based on its physicochemical properties.
Quantitative Structure-Activity Relationship (QSAR) Models : Developing QSAR models specifically for high molecular weight phthalates to predict their environmental behavior and potential toxicity based on their molecular structure.
Integrated Transport Models : Building integrated models that couple environmental transport pathways (e.g., atmospheric deposition, riverine transport) with degradation kinetics to provide a holistic view of the compound's lifecycle in the environment. These models should be parameterized using data from microcosm experiments that systematically vary conditions like pH, temperature, and soil organic carbon content.
Development of Novel and Sustainable Remediation Technologies
Given the persistence of phthalates in the environment, developing effective and sustainable remediation technologies is a priority. Research should explore a range of physical, chemical, and biological methods for the removal of BIDP from contaminated water and soil.
Promising areas for future research are:
Advanced Oxidation Processes (AOPs) : Investigating the efficacy of AOPs, such as ozonation and UV/H₂O₂, for the degradation of BIDP in water treatment systems. These technologies have shown promise for other organic pollutants and could be optimized for phthalate destruction. researchgate.net
Bioremediation : Expanding on initial findings that certain microbes can degrade BIDP. This includes isolating and cultivating highly efficient microbial consortia, particularly from actinomycetes like Streptomyces, and exploring their application in bioreactors or for in-situ soil remediation. researchgate.netresearchgate.net
Phytoremediation : Assessing the potential of specific plant species to uptake and degrade BIDP from contaminated soils. researchgate.net Research into microbially-assisted phytoremediation, where plant growth-promoting (PGP) bacteria are used to enhance plant tolerance and degradation efficiency, is a particularly sustainable and promising avenue. researchgate.net
Understanding Natural Biosynthesis and Its Ecological Context
A fascinating and unexpected area of future research is the investigation of natural sources of this compound. Traditionally viewed as a synthetic industrial chemical, recent evidence challenges this assumption.
Key findings that necessitate further research:
Bacterial Production : A significant discovery was the detection of this compound as a major metabolite (21.77% of extract) from the actinomycete Streptomyces youssoufiensis, isolated from a saline lake. researchgate.netresearchgate.net Researchers have noted this as potentially the first report of BIDP production in bacteria and have dismissed contamination as a likely source in their experiment. researchgate.netresearchgate.net
Botanical Presence : this compound has also been identified in plant extracts, further suggesting the possibility of natural biosynthetic pathways. researchgate.net
These findings open up a new research frontier to explore the biosynthetic pathways responsible for producing BIDP in these organisms and to understand the ecological role, if any, that this compound plays in its natural context.
Interdisciplinary Approaches Integrating Environmental Chemistry, Microbiology, and Ecology
Addressing the multifaceted research gaps associated with this compound requires a departure from siloed scientific disciplines. The complexity of its interactions within the environment necessitates integrated, interdisciplinary approaches.
Future research should be built on the convergence of:
Environmental Chemistry : To develop more sensitive analytical methods, such as advanced Gas Chromatography-Mass Spectrometry (GC-MS) techniques, for detecting BIDP and its degradation products in complex matrices.
Microbiology : To explore both the biodegradation pathways and the surprising instances of biosynthesis by microorganisms like Streptomyces. researchgate.net
Ecology and Ecotoxicology : To move beyond standard laboratory tests to ecosystem-level studies, including mesocosm experiments and long-term field monitoring, to understand the real-world impacts on non-model organisms and community dynamics.
By integrating these fields, researchers can build a comprehensive understanding of the BIDP lifecycle, from its potential natural origins and industrial uses to its environmental fate, ecological risks, and ultimate remediation. This holistic perspective is essential for developing sound environmental management strategies.
Q & A
Q. What analytical methods are recommended for identifying and quantifying butyl isodecyl phthalate (BIDP) in environmental or biological samples?
Gas chromatography-mass spectrometry (GC-MS) using columns such as DB-5MS, DB-35MS, or DB-17MS is optimal for separating BIDP from co-eluting phthalates. Retention times for BIDP on these columns are 24.632 min (DB-5MS), 22.793 min (DB-35MS), and 20.392 min (DB-17MS) under standardized conditions . Method validation should include calibration with certified reference materials and matrix-matched controls to account for interference.
Q. How can researchers ensure compliance with regulatory limits for phthalates like BIDP in laboratory studies?
BIDP is regulated under frameworks similar to other phthalates (e.g., EU restrictions on plasticizers in toys). Researchers must ensure experimental concentrations remain below 0.1% by weight in material extracts. Protocols should incorporate pre-screening of reagents and solvents for phthalate contamination and use alternative plasticizers (e.g., acetyl tributyl citrate) in control experiments to avoid confounding results .
Q. What experimental design considerations are critical for assessing BIDP toxicity in vitro?
Use physiologically relevant concentrations (e.g., ng/mL to µg/mL) based on environmental exposure data. Include positive controls (e.g., diethylhexyl phthalate, DEHP) and negative controls (solvent-only treatments). Cell viability assays (e.g., MTT) should be paired with mechanistic endpoints (e.g., ROS detection, endocrine receptor activation) to distinguish cytotoxic effects from specific molecular interactions .
Q. How should researchers optimize synthetic routes for BIDP to minimize byproducts?
BIDP synthesis via esterification of phthalic anhydride with isodecanol requires acid catalysis (e.g., sulfuric acid) and controlled stoichiometry. Monitor reaction progress using FT-IR to track carbonyl peak shifts. Purification via vacuum distillation or column chromatography is essential to remove unreacted alcohols and di-ester byproducts. Characterization should include H NMR and GC-MS to confirm purity (>98%) .
Advanced Research Questions
Q. What strategies resolve contradictions in BIDP toxicity data across different model systems?
Discrepancies between in vitro and in vivo studies may stem from metabolic activation differences. Conduct comparative studies using hepatic microsomal fractions to assess species-specific metabolism. Employ computational models (e.g., QSAR) to predict metabolites and their binding affinities for endocrine receptors. Meta-analyses of existing datasets can identify confounding variables (e.g., exposure duration, dose metrics) .
Q. How can cumulative risk assessments for BIDP account for coexposure to other phthalates?
Apply the Hazard Index (HI) method, summing risk quotients for BIDP and structurally similar phthalates (e.g., DIDP, DINP) that share metabolic pathways. Use probabilistic modeling to integrate pharmacokinetic data and exposure scenarios. Prioritize endpoints with additive or synergistic effects, such as anti-androgenic activity or oxidative stress .
Q. What novel detection methods improve sensitivity for BIDP degradation products in environmental matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is superior for polar metabolites (e.g., mono-isodecyl phthalate). Optimize sample preparation using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Validate methods with isotopically labeled internal standards (e.g., C-BIDP) to correct for matrix effects .
Q. How do environmental factors influence BIDP degradation kinetics in soil and water systems?
Design microcosm experiments to simulate aerobic/anaerobic conditions, varying pH (4–9), temperature (10–40°C), and microbial consortia. Quantify degradation rates via first-order kinetics and identify intermediates using high-resolution mass spectrometry (HRMS). Correlate half-lives with soil organic carbon content or water salinity to model environmental persistence .
Q. What statistical approaches address variability in BIDP exposure data from biomonitoring studies?
Apply mixed-effects models to partition variance between intra- and inter-individual factors. Use bootstrapping to estimate confidence intervals for low-detection-frequency data. Sensitivity analyses should test assumptions about non-detects (e.g., substitution with LOD/2 vs. maximum likelihood estimation) .
Q. How can cross-disciplinary frameworks enhance BIDP research on developmental toxicity?
Integrate epigenomic profiling (e.g., DNA methylation arrays) with traditional teratogenicity assays in zebrafish or rodent models. Collaborate with computational toxicologists to map BIDP-induced gene networks using pathways analysis tools (e.g., Ingenuity IPA). Share raw data via repositories like CEBS to enable meta-analyses and benchmark dose modeling .
Key Methodological Considerations
- Data Quality : Report uncertainties in measurements (e.g., ±5% for GC-MS retention times) and use error propagation in statistical analyses .
- Interdisciplinary Collaboration : Combine analytical chemistry, toxicology, and environmental science to address complex research questions .
- Regulatory Alignment : Document compliance with REACH or TSCA guidelines for phthalate research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
